1,1-Dibromopentane
Description
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Properties
IUPAC Name |
1,1-dibromopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPUSMNBSNAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475645 | |
| Record name | 1,1-dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13320-56-4 | |
| Record name | 1,1-dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromopentane is a halogenated alkane with the chemical formula C₅H₁₀Br₂. As a geminal dibromide, its two bromine atoms are attached to the same carbon atom, a structural feature that imparts distinct chemical reactivity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, safety considerations, and spectroscopic profile. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are estimated based on computational models.
Table 1: General Chemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₅H₁₀Br₂ |
| IUPAC Name | This compound |
| CAS Number | 13320-56-4 |
| Molecular Weight | 229.94 g/mol |
| Canonical SMILES | CCCCC(Br)Br |
| InChI Key | QBLPUSMNBSNAHZ-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 189 °C (estimated) | ChemicalBook |
| Melting Point | -28.63 °C (estimated) | ChemicalBook |
| Density | 1.654 g/cm³ (estimated) | ChemicalBook |
| Refractive Index | 1.4990 (estimated) | ChemicalBook |
| Solubility | Insoluble in water. | Inferred from properties of similar compounds |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties listed above are crucial for verifying and expanding upon the existing data. The following are generalized protocols that can be adapted for this compound.
1. Determination of Boiling Point (Micro Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and mineral oil.
-
Procedure:
-
A small amount of this compound (a few drops) is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
2. Determination of Density
-
Principle: Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and weighed again at a known temperature.
-
The pycnometer is emptied, dried, and then filled with this compound and weighed at the same temperature.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.
-
3. Determination of Refractive Index
-
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (sodium lamp).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to equilibrate.
-
The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale.
-
Synthesis of this compound
A common method for the synthesis of geminal dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent.
Reaction Scheme:
Synthesis of this compound from Pentanal.
Experimental Protocol: Synthesis of gem-Dibromoalkanes from Aldehydes
-
Principle: This method involves the conversion of an aldehyde to a gem-dibromoalkane using reagents like phosphorus tribromide and bromine.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Procedure (General):
-
The aldehyde (e.g., pentanal) is placed in the reaction flask, typically with a suitable solvent.
-
The flask is cooled in an ice bath.
-
A solution of the brominating agents (e.g., a mixture of phosphorus tribromide and bromine) is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.
-
The reaction is then quenched, typically by pouring it onto ice water.
-
The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.
-
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
The proton on the carbon bearing the two bromine atoms (C1) is expected to be a triplet, shifted significantly downfield (around δ 5.5-6.0 ppm) due to the strong deshielding effect of the two bromine atoms.
-
The methylene (B1212753) protons on C2 will appear as a multiplet, coupled to the protons on C1 and C3.
-
The methylene protons on C3 and C4 will appear as multiplets.
-
The terminal methyl protons on C5 will appear as a triplet.
¹³C NMR Spectroscopy (Predicted)
-
The carbon atom bonded to the two bromine atoms (C1) will be significantly deshielded and appear at a low field (around δ 40-50 ppm).
-
The other carbon signals (C2, C3, C4, and C5) will appear at higher fields, with their chemical shifts influenced by their distance from the electronegative bromine atoms.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).
-
C-Br stretching: A strong absorption in the 500-600 cm⁻¹ region is characteristic of alkyl bromides.
Mass Spectrometry (Predicted)
-
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns would involve the loss of a bromine atom (M-Br) and cleavage of the carbon-carbon bonds.
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Logical Relationship of Key Properties
The following diagram illustrates the interconnectedness of the fundamental properties of this compound.
Interrelation of this compound Properties.
Conclusion
This technical guide provides a summary of the currently available information on the chemical and physical properties of this compound. While estimated data provides a useful starting point, further experimental verification of its physical properties and detailed spectroscopic analysis are necessary for a more complete understanding of this compound. The provided synthesis protocol offers a viable route for its preparation, enabling further research into its reactivity and potential applications in organic synthesis and drug development. Researchers are advised to exercise caution and adhere to standard laboratory safety practices when handling this compound.
References
An In-depth Technical Guide to 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Dibromopentane, including its chemical identity, physical properties, synthesis, and spectroscopic data. The information is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences.
Chemical Identity and Physical Properties
IUPAC Name: this compound[1] CAS Number: 13320-56-4[1]
This compound is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom. This structure significantly influences its chemical reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | PubChem[1] |
| Molecular Weight | 229.94 g/mol | PubChem[1] |
| Appearance | Not specified; likely a liquid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Not specified | - |
Synthesis of this compound
A common method for the synthesis of gem-dibromoalkanes such as this compound is the reaction of an aldehyde with a brominating agent. In this case, pentanal would be the appropriate starting material.
General Experimental Protocol: Synthesis from Pentanal
This protocol is a general procedure for the synthesis of gem-dibromoalkanes from aldehydes and can be adapted for the preparation of this compound.
Materials:
-
Pentanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (CH₂Cl₂) (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add carbon tetrabromide to the cooled solution with stirring.
-
To this mixture, add pentanal dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Diagram 1: Synthesis of this compound from Pentanal
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (C5) | ~0.9 | Triplet (t) | 3H |
| CH₂ (C4) | ~1.4 | Sextet | 2H |
| CH₂ (C3) | ~1.6 | Quintet | 2H |
| CH₂ (C2) | ~2.1 | Quartet | 2H |
| CHBr₂ (C1) | ~5.8 | Triplet (t) | 1H |
Note: These are predicted values and may differ from experimental data.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C5 (CH₃) | ~14 |
| C4 (CH₂) | ~22 |
| C3 (CH₂) | ~33 |
| C2 (CH₂) | ~40 |
| C1 (CHBr₂) | ~45 |
Note: These are predicted values and may differ from experimental data.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Br bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Bond | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (alkane stretch) | 2850-3000 | Strong |
| C-H (bend) | 1375-1470 | Medium |
| C-Br (stretch) | 500-600 | Strong |
Mass Spectrometry (Predicted)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Predicted Fragmentation Pathways:
-
Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes, leading to a [M-Br]⁺ ion.
-
Alpha-cleavage: Cleavage of the C1-C2 bond can occur.
-
McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.
Diagram 2: Predicted Mass Spectrum Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
References
Synthesis of 1,1-Dibromopentane from Pentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic pathways for the preparation of 1,1-dibromopentane from pentanal. The methodologies presented are based on established chemical transformations and provide a comprehensive overview of the synthesis, including experimental protocols, data presentation, and reaction mechanisms. The guide explores both a two-step approach via a gem-dibromoalkene intermediate and direct one-pot conversion methods.
Executive Summary
The synthesis of this compound, a valuable building block in organic synthesis, can be efficiently achieved from pentanal. This guide outlines two effective routes:
-
Two-Step Synthesis via Corey-Fuchs Reaction and Subsequent Reduction: This pathway involves the initial conversion of pentanal to 1,1-dibromo-1-pentene (B8373773) using the Corey-Fuchs reaction, followed by the selective catalytic hydrogenation of the carbon-carbon double bond to yield the desired this compound.
-
Direct One-Pot Synthesis: This approach focuses on the direct conversion of pentanal to this compound in a single synthetic operation. Promising methodologies for this transformation include the use of phosphorus pentabromide (PBr₅) or a reagent system composed of tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602).
This document provides detailed experimental procedures for these methods, summarizes key quantitative data, and presents visual diagrams of the experimental workflows.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.
Table 1: Reaction Conditions and Yields for the Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pentanal | Triphenylphosphine (B44618) | Carbon Tetrabromide | Dichloromethane (B109758) | 1-3 | 0 to RT | 80-90 (estimated) |
Table 2: Reaction Conditions and Yields for the Reduction of 1,1-Dibromo-1-pentene
| Reactant | Catalyst | Solvent | Hydrogen Pressure | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,1-Dibromo-1-pentene | 5% Pd/C | Ethanol | 1 atm (balloon) | 16 | RT | >90 (estimated) |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | CHBr₂ | ~5.8 (t) |
| ¹H NMR | CH₂-CHBr₂ | ~2.2 (m) |
| ¹H NMR | CH₂-CH₂-CHBr₂ | ~1.4 (m) |
| ¹H NMR | CH₂-CH₃ | ~1.3 (m) |
| ¹H NMR | CH₃ | ~0.9 (t) |
| ¹³C NMR | CHBr₂ | ~40-50 |
| ¹³C NMR | CH₂-CHBr₂ | ~35-45 |
| ¹³C NMR | CH₂-CH₂-CHBr₂ | ~30-35 |
| ¹³C NMR | CH₂-CH₃ | ~20-25 |
| ¹³C NMR | CH₃ | ~13-15 |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction [1][2]
This procedure is adapted from the general Corey-Fuchs reaction protocol.[1][2]
Materials:
-
Pentanal
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) to the cooled solution. The mixture will typically turn yellow or orange.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of pentanal (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-1-pentene.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Step 1b: Catalytic Hydrogenation of 1,1-Dibromo-1-pentene [3][4]
This procedure describes the selective reduction of the carbon-carbon double bond.[3][4]
Materials:
-
1,1-Dibromo-1-pentene
-
5% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (balloon)
-
Filtration apparatus (Celite)
Procedure:
-
In a round-bottom flask, dissolve the 1,1-dibromo-1-pentene in ethanol.
-
Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation.
Route 2: Direct Synthesis (Proposed Protocols)
Method 2a: Synthesis using Tetrabutylammonium Tribromide and Triphenyl Phosphite
This proposed protocol is based on a reported rapid synthesis of gem-dibromoalkanes from aldehydes.
Materials:
-
Pentanal
-
Tetrabutylammonium tribromide
-
Triphenyl phosphite
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add pentanal (1.0 eq.), tetrabutylammonium tribromide (1.1 eq.), and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenyl phosphite (1.1 eq.) to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 10-15 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2b: Synthesis using Phosphorus Pentabromide (PBr₅)
This is a classical method for the conversion of aldehydes to gem-dibromides.
Materials:
-
Pentanal
-
Phosphorus pentabromide (PBr₅)
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve pentanal (1.0 eq.) in an anhydrous, non-polar solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Carefully and portion-wise, add phosphorus pentabromide (1.1 eq.). This reaction can be exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PBr₅.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic routes for this compound from pentanal.
References
1,1-Dibromopentane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dibromopentane, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis and presents a visual representation of the synthetic workflow.
Core Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₁₀Br₂[1] |
| Molecular Weight | 229.94 g/mol [1] |
| CAS Number | 13320-56-4[1] |
| IUPAC Name | This compound[1] |
| Synonyms | Pentane, 1,1-dibromo-[1] |
| Boiling Point | 189 °C (estimate) |
| Melting Point | -28.63 °C (estimate) |
| Density | 1.654 g/mL (estimate) |
Synthesis of this compound: Experimental Protocol
A common method for the synthesis of gem-dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent like phosphorus pentabromide. The following is a generalized experimental protocol for such a transformation.
Reaction:
Pentanal + PBr₅ → this compound + POBr₃
Materials:
-
Pentanal
-
Phosphorus pentabromide (PBr₅)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place phosphorus pentabromide.
-
Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether, to the flask to create a slurry.
-
Reactant Addition: Cool the flask in an ice bath. Dissolve pentanal in the same anhydrous solvent and add it to the dropping funnel. Add the pentanal solution dropwise to the stirred slurry of phosphorus pentabromide at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may then be gently heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the excess phosphorus pentabromide.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from pentanal.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Analysis of 1,1-Dibromopentane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibromopentane, catering to researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and visualizes the logical workflow of spectroscopic analysis.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound (C₅H₁₀Br₂).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 - 6.0 | Triplet (t) | 1H | H-1 |
| ~2.1 - 2.3 | Multiplet (m) | 2H | H-2 |
| ~1.4 - 1.6 | Multiplet (m) | 2H | H-3 |
| ~1.3 - 1.5 | Multiplet (m) | 2H | H-4 |
| ~0.9 | Triplet (t) | 3H | H-5 |
Note: Predicted data is based on computational models and may vary from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~40 - 45 | C-1 |
| ~35 - 40 | C-2 |
| ~30 - 35 | C-3 |
| ~20 - 25 | C-4 |
| ~13 - 15 | C-5 |
Note: Predicted data is based on computational models and may vary from experimental results.
Table 3: Expected Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (alkane) stretching |
| 1465 - 1450 | Medium | C-H bending |
| 1380 - 1370 | Medium | C-H bending (methyl) |
| ~690 - 550 | Strong | C-Br stretching |
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Interpretation |
| 228, 230, 232 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two Br atoms) |
| 149, 151 | [M-Br]⁺ (Loss of a bromine radical) |
| 71 | [C₅H₁₁]⁺ (Loss of two bromine atoms) |
| 69 | [M-HBr₂]⁺ (Loss of two molecules of HBr) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for bromine-containing fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) and receiver gain.
-
Acquire the free induction decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (e.g., 1024 or more, as ¹³C has a low natural abundance) and receiver gain.
-
Acquire the FID.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal using a pipette.
-
Ensure the crystal is fully covered by the liquid sample.
-
Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Process the spectrum as needed (e.g., baseline correction).
-
Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol (B130326) and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Microsyringe
-
Vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
Set the GC parameters:
-
Injector temperature (e.g., 250 °C)
-
Column type (e.g., a nonpolar column like DB-5)
-
Oven temperature program (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min)
-
Carrier gas (Helium) flow rate.
-
-
Set the MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range (e.g., m/z 40-300).
-
Source temperature (e.g., 230 °C).
-
Quadrupole temperature (e.g., 150 °C).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
-
The mass spectrometer will ionize and fragment the molecules, and the detector will record the abundance of each ion at a specific mass-to-charge ratio.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Interpret the fragmentation pattern to confirm the structure of the compound.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Information pathway from NMR spectroscopy to structural insights.
Caption: Logical fragmentation pathways for this compound in Mass Spectrometry.
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-dibromopentane. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. A generalized experimental protocol for the acquisition of NMR data for liquid samples is also included.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the two bromine atoms at the C1 position, which deshield adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | ~5.8 - 6.2 | Triplet (t) | 1H |
| H2 | ~2.1 - 2.3 | Multiplet (m) | 2H |
| H3 & H4 | ~1.3 - 1.5 | Multiplet (m) | 4H |
| H5 | ~0.9 - 1.0 | Triplet (t) | 3H |
Note: These are predicted values and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to show five unique carbon signals. The carbon atom bonded to the two bromine atoms (C1) will be significantly downfield due to the strong deshielding effect.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (ppm) |
| C1 | ~40 - 45 |
| C2 | ~35 - 40 |
| C3 | ~30 - 35 |
| C4 | ~20 - 25 |
| C5 | ~10 - 15 |
Note: These are predicted values and may vary from experimental results.
Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of the predicted NMR signals.
Caption: Structure of this compound with atom numbering.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).
2. NMR Spectrometer Setup:
-
The following is a general guide; specific parameters may need to be optimized for the instrument in use.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
Probe: A standard broadband or dual-channel probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram outlines the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 1,1-dibromopentane. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction of its key absorption bands based on established principles of infrared spectroscopy and data from analogous compounds. It also outlines a standard experimental protocol for obtaining an IR spectrum of a liquid sample such as this compound.
Core Analysis: Predicted Infrared Absorption Data
The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from the known absorption ranges for specific vibrational modes in alkyl halides and related organic molecules. The intensity of the absorption is categorized as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2960-2850 | s | C-H Stretching (CH₃ and CH₂) |
| ~1465 | m | C-H Bending (CH₂ scissors) |
| ~1380 | m | C-H Bending (CH₃ umbrella) |
| ~1250-1100 | m | C-C Stretching and CH₂ Wagging |
| ~690-550 | s | C-Br Stretching |
Interpretation of the Spectrum
The infrared spectrum of this compound is expected to be characterized by several key regions:
-
C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region arise from the stretching vibrations of the carbon-hydrogen bonds within the pentyl chain.
-
C-H Bending Region (1470-1370 cm⁻¹): Moderate absorptions corresponding to the scissoring and bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are anticipated here.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. For this compound, this area will be dominated by C-C single bond stretching and various C-H wagging and twisting motions.
-
C-Br Stretching Region (700-500 cm⁻¹): A strong absorption band is expected in this lower frequency range, which is characteristic of the carbon-bromine bond stretching vibrations. The presence of two bromine atoms on the same carbon (a gem-dihalide) will influence the exact position and potentially the shape of this peak.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A common and effective method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.
Methodology:
-
Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is installed.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: A small drop of this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: The sample spectrum is then acquired. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific wavelengths, resulting in an attenuated IR beam.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.
Logical Workflow for Infrared Spectroscopy Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow for the FTIR analysis of this compound.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromopentane
For Immediate Release
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1-dibromopentane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's behavior under mass spectrometric conditions. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern derived from the analysis of its isomers and established principles of mass spectrometry.
Introduction to Mass Spectrometry of Halogenated Hydrocarbons
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the compound.
For halogenated compounds like this compound, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (for one bromine atom) or triplets (for two bromine atoms) separated by two m/z units.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the expected stability of the fragment ions.
| m/z (Proposed) | Ion Structure | Proposed Fragmentation Pathway |
| 228/230/232 | [CH₃(CH₂)₃CHBr₂]⁺˙ (Molecular Ion) | Ionization of the this compound molecule. |
| 149/151 | [CH₃(CH₂)₃CHBr]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 69 | [C₅H₉]⁺ | Loss of two bromine radicals (2 •Br) from the molecular ion. |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Further fragmentation of the [C₅H₉]⁺ ion. |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for analyzing similar volatile halogenated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the cleavage of the carbon-bromine and carbon-carbon bonds, leading to the formation of various fragment ions. The predicted primary fragmentation pathways are visualized in the following diagram.
Caption: Predicted fragmentation pathway of this compound.
This in-depth guide, based on predictive analysis, offers valuable insights into the mass spectrometric behavior of this compound. These findings can aid researchers in the identification and characterization of this and similar halogenated compounds. Further experimental validation is recommended to confirm these predicted fragmentation patterns.
An In-depth Technical Guide to the Solubility and Stability of 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1,1-dibromopentane (CAS No. 13320-56-4), a geminal dihaloalkane. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes information based on the principles of physical organic chemistry, data from analogous compounds, and established experimental methodologies. Detailed protocols for the determination of solubility and the assessment of stability are provided to equip researchers with the necessary tools for handling and utilizing this compound in a laboratory setting. This guide addresses the core requirements of data presentation in structured tables and the visualization of experimental workflows and degradation pathways using Graphviz.
Introduction
This compound, with the molecular formula C₅H₁₀Br₂, is an organobromine compound belonging to the class of geminal dihaloalkanes.[1] Its chemical structure, featuring two bromine atoms attached to the terminal carbon of a pentyl chain, imparts specific physical and chemical properties that are critical for its application in organic synthesis. Understanding its solubility in various solvents is paramount for reaction design, purification, and formulation. Furthermore, a thorough knowledge of its stability under different environmental conditions—such as exposure to heat, light, and varying pH—is essential for ensuring its integrity during storage and use, as well as for predicting its reactivity and potential degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13320-56-4 | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Appearance | Expected to be a liquid | Inferred from analogous compounds |
| Boiling Point | Data not available | |
| Density | Data not available |
Solubility of this compound
The solubility of a compound is a fundamental property that dictates its utility in various applications. For this compound, solubility is governed by the "like dissolves like" principle. The long alkyl chain suggests good solubility in non-polar organic solvents, while the polar C-Br bonds may allow for some solubility in polar organic solvents. Its solubility in water is expected to be low.
Predicted and Analogous Solubility Data
Table 2: Predicted and Analogous Solubility of this compound and Related Compounds
| Solvent | Predicted Solubility of this compound | Solubility of 1,1-Dibromoethane (B1583053) (C₂H₄Br₂) | Reference |
| Water | Very low | 3.4 g/L (25 °C) | [2] |
| Hexane | Miscible | Soluble | [3] |
| Toluene | Miscible | Soluble | [3] |
| Ethanol | Miscible | Soluble | [4][7] |
| Acetone | Miscible | Soluble | [7] |
| Diethyl Ether | Miscible | Very Soluble | [7] |
| Chloroform | Miscible | Slightly Soluble | [7] |
Experimental Protocol for Solubility Determination
The following protocol outlines the shake-flask method, a reliable technique for determining the solubility of a liquid compound like this compound in various solvents.[8][9][10]
Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, hexane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is indicated by the presence of undissolved droplets of this compound.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation.
-
For aqueous solutions, centrifugation can be used to ensure complete separation of the undissolved this compound.
-
-
Sample Analysis:
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Calculate the concentration of this compound in the saturated solution from the calibration curve. The solubility is typically expressed in g/L or mol/L.
-
Stability of this compound
The stability of this compound is influenced by its susceptibility to various degradation pathways, including hydrolysis, thermal decomposition, and photochemical degradation. As a geminal dihaloalkane, it can undergo elimination reactions, particularly in the presence of a base.
Potential Degradation Pathways
-
Hydrolysis: In aqueous media, this compound can undergo hydrolysis. This nucleophilic substitution reaction, where water acts as the nucleophile, is expected to be slow under neutral conditions but can be accelerated by acidic or basic catalysis. The rate of hydrolysis of haloalkanes generally follows the trend I > Br > Cl > F, reflecting the carbon-halogen bond strength.[12][13] The hydrolysis of 1,1-dibromoethane has a reported half-life of 5.5 years at 25°C, suggesting that this compound would also be relatively stable to neutral hydrolysis.[7]
-
Elimination: In the presence of a strong base, such as fused potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), this compound can undergo a double dehydrobromination (elimination) to form an alkyne. This highlights its instability under strongly basic conditions.
-
Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal decomposition of haloalkanes can proceed through molecular elimination of HBr or via a radical-chain mechanism.[14]
-
Photochemical Degradation: Bromoalkanes can undergo photodissociation upon exposure to UV light, leading to the cleavage of the C-Br bond and the formation of radical species.[15][16]
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[17][18][19][20][21]
Objective: To assess the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC with a photodiode array (PDA) detector or LC-MS
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 60 °C).
-
Photochemical Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed and unstressed samples.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the major degradation products using techniques like MS and NMR.
-
Conclusion
This technical guide has summarized the expected solubility and stability of this compound based on established chemical principles and data from analogous compounds. While specific quantitative data for this compound is limited, the provided experimental protocols offer robust methodologies for its determination. This compound is predicted to be soluble in a range of organic solvents and poorly soluble in water. Its stability is compromised under strongly basic conditions, and it is expected to be susceptible to hydrolysis, thermal, and photochemical degradation under forced conditions. The information and protocols presented herein are intended to be a valuable resource for researchers, enabling the safe and effective use of this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Dibromoethane - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 557-91-5: 1,1-Dibromoethane | CymitQuimica [cymitquimica.com]
- 5. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. 1,1-Dibromoethane | C2H4Br2 | CID 11201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. GC-MS analysis of halocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. savemyexams.com [savemyexams.com]
- 13. savemyexams.com [savemyexams.com]
- 14. escholarship.org [escholarship.org]
- 15. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sgs.com [sgs.com]
- 18. pharmadekho.com [pharmadekho.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 1,1-Dibromopentane
This guide provides comprehensive information on the hazards, safety precautions, and emergency procedures for handling 1,1-Dibromopentane. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health and physical hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds like 1,5-Dibromopentane and 1-Bromopentane indicates that it should be treated as a hazardous substance. The primary hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Flammability: It is a combustible liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and related compounds is presented in the table below.
| Property | Data | Source |
| Molecular Formula | C5H10Br2 | [1][4] |
| Molecular Weight | 229.94 g/mol | [4] |
| Appearance | Yellow Liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 102 - 103 °C @ 15 mmHg (for 1,4-Dibromopentane) | [5] |
| Melting Point | -34.4 °C (for 1,4-Dibromopentane) | [5] |
| Flash Point | 31 °C (87.80 °F) (for 1-Bromopentane) | [3] |
| Autoignition Temperature | 206 °C (402.80 °F) (for 1-Bromopentane) | [3] |
| Density | 1.218 g/mL at 25 °C (for 1-Bromopentane) | |
| Solubility | Insoluble in water.[1] |
Experimental Protocols for Safe Handling
3.1 Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]
-
Use spark-proof and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
3.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Flame retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[1][6]
3.3 Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][5] Avoid contact with eyes, skin, and clothing.[2][3] Do not breathe mist, vapors, or spray.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][6]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep containers tightly closed.[1][2][6] Keep away from heat, sparks, and flame.[1][2][6] Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][2]
Emergency Procedures
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if skin irritation occurs.[1][5]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1][3] If breathing is difficult, give oxygen.[3] Seek medical attention if cough or other symptoms appear.[1][3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical assistance.[1][2]
4.2 Fire-Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[1][6] Do not use a straight stream of water.[3]
-
Specific Hazards: The substance is a combustible liquid.[1][2] Containers may explode when heated.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]
-
Hazardous Combustion Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]
4.3 Accidental Release Measures
-
Personal Precautions: Clean up spills immediately.[3] Remove all sources of ignition.[1][3] Use a spark-proof tool.[3] Provide ventilation.[3] Use proper personal protective equipment as outlined in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter the environment.[1][7]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2] Collect the material into suitable, closed containers for disposal.[1][2]
Visualizations
Caption: Workflow for handling a chemical spill.
Caption: First aid response to different exposure routes.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C5H10Br2 | CID 12003646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. kscl.co.in [kscl.co.in]
- 7. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes: Corey-Fuchs Synthesis of 1-Bromo-1-hexyne
The Corey-Fuchs reaction is a versatile and reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[1] This two-step process, which proceeds via a gem-dibromoalkene intermediate, is instrumental in the synthesis of various acetylenic compounds, which are key building blocks in pharmaceuticals, natural products, and materials science.[2]
This application note details the synthesis of 1-bromo-1-hexyne from pentanal. The process involves two key transformations:
-
Formation of 1,1-dibromo-1-hexene: Pentanal is treated with a reagent generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This step is analogous to a Wittig reaction and yields the corresponding 1,1-dibromo-1-hexene.[3]
-
Synthesis of 1-bromo-1-hexyne: The purified 1,1-dibromo-1-hexene is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. This induces an elimination reaction to furnish the desired 1-bromo-1-hexyne.[1] Careful control of stoichiometry and reaction conditions allows for the selective formation of the bromoalkyne.
The resulting 1-bromo-1-hexyne is a versatile intermediate that can be used in a variety of subsequent transformations, such as cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and nucleophilic additions.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 1-bromo-1-hexyne from pentanal via the Corey-Fuchs reaction. The yields provided are typical for aliphatic aldehydes and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for the Synthesis of 1,1-Dibromo-1-hexene from Pentanal
| Parameter | Value |
| Reactants | |
| Pentanal | 1.0 eq |
| Carbon Tetrabromide (CBr₄) | 1.5 eq |
| Triphenylphosphine (PPh₃) | 3.0 eq |
| Solvent | Dichloromethane (B109758) (DCM), anhydrous |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% |
Table 2: Reaction Parameters for the Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene
| Parameter | Value |
| Reactants | |
| 1,1-Dibromo-1-hexene | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Table 3: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1,1-Dibromo-1-hexene | ~6.4 (t, 1H), 2.2 (q, 2H), 1.4 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) | ~138, 115, 34, 33, 32, 27 |
| 1-Bromo-1-hexyne | ~2.2 (t, 2H), 1.5 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~80, 78, 31, 22, 21, 13 |
Note: The spectroscopic data provided are estimated values based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-1-hexene from Pentanal
Materials:
-
Pentanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) to the solution. The mixture will typically turn from colorless to a yellow or orange suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of pentanal (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica (B1680970) gel, washing thoroughly with hexanes.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-1-hexene.
-
The crude product can be further purified by column chromatography on silica gel using hexanes as the eluent.
Protocol 2: Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene
Materials:
-
1,1-Dibromo-1-hexene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the purified 1,1-dibromo-1-hexene (1.0 eq) and anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe. A color change is often observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-1-hexyne.
-
The product can be purified by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols: Synthesis of Terminal Alkynes from 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of the terminal alkyne, 1-pentyne (B49018), from its corresponding geminal dihalide, 1,1-dibromopentane. The synthesis proceeds via a double dehydrobromination reaction, a fundamental and widely utilized transformation in organic chemistry. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a mechanistic overview to guide researchers in successfully carrying out this synthesis.
Introduction
Terminal alkynes are crucial building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the synthesis of complex molecules in medicinal chemistry. A common and effective method for the preparation of terminal alkynes is the double dehydrohalogenation of geminal dihalides.[1][2][3] This process involves the elimination of two equivalents of hydrogen halide using a strong base to form the alkyne.[4][5][6]
This protocol focuses on the conversion of this compound to 1-pentyne using sodium amide (NaNH₂), a strong base that efficiently promotes the required double elimination.[2][7][8] For the synthesis of terminal alkynes, it is crucial to use a sufficiently strong base to not only effect the eliminations but also to deprotonate the resulting terminal alkyne, driving the reaction to completion.[2][6] A subsequent aqueous workup is then necessary to reprotonate the acetylide and yield the final product.[6][8]
Reaction and Mechanism
The overall reaction involves the treatment of this compound with a strong base, such as sodium amide, to yield 1-pentyne.
Overall Reaction:
CH₃CH₂CH₂CH(Br)₂ + 2 NaNH₂ → CH₃CH₂CH₂C≡CH + 2 NaBr + 2 NH₃
The reaction proceeds through a stepwise E2 (elimination, bimolecular) mechanism.[9] The strong base abstracts a proton from the carbon adjacent to the dihalo-substituted carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction then occurs to form the alkyne. When a strong base like sodium amide is used, the terminal alkyne is deprotonated to form a sodium acetylide. This is then protonated during the aqueous workup.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 1-pentyne from this compound.
Materials and Equipment:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous) or magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Dry ice/acetone condenser
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of nitrogen or argon.
-
Preparation of Sodium Amide Suspension: In the reaction flask, place sodium amide (3.0 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia (sufficient volume to dissolve the reactants) into the flask.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium amide suspension in liquid ammonia over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, and then let it slowly warm to room temperature, allowing the ammonia to evaporate overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and carefully remove the solvent by distillation. The crude 1-pentyne can be further purified by fractional distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [10] |
| Reagent | Sodium Amide (NaNH₂) | [2][7] |
| Stoichiometry | 3 equivalents of NaNH₂ | [5][6][11] |
| Solvent | Liquid Ammonia / Diethyl Ether | [3][8] |
| Reaction Temperature | -78 °C to Room Temperature | General Practice |
| Reaction Time | 2 hours at -78 °C, then overnight | General Practice |
| Product | 1-Pentyne | [4][5] |
| Workup | Aqueous NH₄Cl quench | General Practice |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 1-pentyne.
Reaction Mechanism
Caption: Mechanism of 1-pentyne synthesis.
References
- 1. CN103864569A - Simple preparation method for 1,4-dibromopentane - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved The expected major product from treatment of | Chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C5H10Br2 | CID 12003646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. allen.in [allen.in]
Application Notes and Protocols for the Dehydrohalogenation of 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrohalogenation of geminal dihalides, such as 1,1-dibromopentane, is a fundamental and widely utilized transformation in organic synthesis. This reaction provides an efficient route to terminal alkynes, which are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The process involves a double elimination reaction, typically facilitated by a strong base, to form a carbon-carbon triple bond. Understanding the mechanism and experimental parameters of this reaction is crucial for its successful application in a research and development setting.
Reaction Mechanism
The dehydrohalogenation of this compound to 1-pentyne (B49018) is believed to proceed through a sequential bimolecular elimination (E2) mechanism.[1][2] The reaction is initiated by a strong base, most commonly sodium amide (NaNH₂), which abstracts a proton from the carbon adjacent to the dihalo-substituted carbon.[3][4] This is followed by the concerted elimination of a bromide ion to form a vinylic bromide intermediate. A second E2 elimination, which is generally slower than the first, then occurs to yield the alkyne.[1]
Due to the high basicity of sodium amide, if a terminal alkyne is formed, a third equivalent of the base is required.[2][5] The terminal alkyne is acidic enough (pKa ≈ 25) to be deprotonated by the amide anion (the conjugate acid ammonia (B1221849) has a pKa of ~38), forming a sodium acetylide salt.[2][4] This salt is then neutralized in a subsequent acidic workup step to yield the final 1-pentyne product.[6] Under certain conditions, such as with weaker bases like potassium hydroxide (B78521) at elevated temperatures, the initially formed terminal alkyne can isomerize to the more thermodynamically stable internal alkyne, 2-pentyne.[5]
Data Presentation
The following table summarizes the typical reagents and conditions for the dehydrohalogenation of this compound to 1-pentyne. Please note that specific yields can vary depending on the precise reaction conditions and scale.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | A geminal dihalide. |
| Reagent | Sodium amide (NaNH₂) | A strong base, typically used in excess (3 equivalents for terminal alkynes).[2][5] |
| Solvent | Liquid Ammonia (NH₃) or inert ether | Liquid ammonia is a common solvent for reactions with sodium amide.[3] |
| Reaction Temperature | -33 °C (boiling point of NH₃) to 150 °C | The temperature can be adjusted based on the solvent and desired reaction rate.[1] |
| Reaction Time | Several hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC). |
| Workup | Aqueous acid (e.g., 0.1 M HCl) | To neutralize the excess base and protonate the acetylide salt.[6] |
| Product | 1-Pentyne | The major product when using a strong, non-hindered base like NaNH₂. |
| Byproducts | Sodium bromide (NaBr), Ammonia (NH₃) | Formed during the reaction. |
Experimental Protocols
Synthesis of 1-Pentyne from this compound
This protocol is a representative procedure for the dehydrohalogenation of this compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia or anhydrous diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane (B18724) (for extraction)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Cold bath (e.g., dry ice/acetone for liquid ammonia)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add sodium amide (3.0 equivalents).
-
Solvent Addition: Carefully condense liquid ammonia into the flask at -78 °C, or add anhydrous diethyl ether. Stir the resulting suspension.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium amide over a period of 30-60 minutes, maintaining the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by 0.1 M hydrochloric acid until the mixture is acidic. This should be done in a well-ventilated fume hood as ammonia gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to afford the crude 1-pentyne.
-
Purification: The crude product can be further purified by distillation if necessary.
Mandatory Visualization
References
Application Notes and Protocols: Reaction of 1,1-Dibromopentane with Strong Bases (NaNH₂ and KOH)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the dehydrohalogenation of 1,1-dibromopentane using two strong bases: sodium amide (NaNH₂) and potassium hydroxide (B78521) (KOH). This reaction is a robust method for the synthesis of pentynes, which are valuable intermediates in organic synthesis and drug development.
Introduction
The reaction of geminal dihalides, such as this compound, with strong bases proceeds via a double dehydrohalogenation to yield alkynes. This transformation typically occurs through two successive E2 elimination reactions.[1] The choice of base and reaction conditions can significantly influence the product distribution, particularly the regioselectivity of the triple bond. Sodium amide is a very strong base that is effective at forming terminal alkynes.[2][3] In contrast, the use of fused potassium hydroxide at high temperatures often leads to the formation of the more thermodynamically stable internal alkyne through isomerization of the initially formed terminal alkyne.[4]
Reaction Pathways
The reaction of this compound with a strong base (B⁻) proceeds through the elimination of two equivalents of hydrogen bromide (HBr). The initial product is the terminal alkyne, 1-pentyne (B49018). When a sufficiently strong base like fused KOH is used at elevated temperatures, 1-pentyne can undergo rearrangement to the more stable internal alkyne, 2-pentyne (B165424).
Caption: Reaction of this compound with strong bases.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the dehydrohalogenation of this compound with NaNH₂ and KOH.
| Parameter | Reaction with Sodium Amide (NaNH₂) | Reaction with Potassium Hydroxide (KOH) |
| Primary Product | 1-Pentyne | 2-Pentyne |
| Base Equivalents | 2.0 - 3.0 | ≥ 2.0 |
| Solvent | Liquid Ammonia (B1221849) or Ether | None ("fused") or high-boiling solvent |
| Temperature | -33°C (liq. NH₃) to 35°C (ether) | ~200°C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% | 65-80% |
| Work-up | Quenching with H₂O or NH₄Cl | Dilution with water, extraction |
| Purification | Distillation | Distillation |
Experimental Protocols
Protocol 1: Synthesis of 1-Pentyne using Sodium Amide (NaNH₂)
This protocol describes the preparation of 1-pentyne from this compound using sodium amide in liquid ammonia. Three equivalents of NaNH₂ are often used to ensure complete reaction and deprotonation of the terminal alkyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense approximately 100 mL of ammonia into the flask.
-
Carefully add sodium amide (e.g., 0.3 mol) to the liquid ammonia with stirring.
-
Slowly add a solution of this compound (e.g., 0.1 mol) in anhydrous diethyl ether (20 mL) dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir for 3 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until the evolution of ammonia ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 50 mL of diethyl ether and 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1-pentyne by fractional distillation.
Protocol 2: Synthesis of 2-Pentyne using Fused Potassium Hydroxide (KOH)
This protocol details the synthesis of 2-pentyne from this compound using fused potassium hydroxide, which promotes the isomerization of the initially formed 1-pentyne.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place potassium hydroxide pellets (e.g., 0.4 mol) in a round-bottom flask and heat carefully with a flame or heating mantle until the pellets melt, creating "fused" KOH.
-
Allow the flask to cool slightly, then equip it with a reflux condenser.
-
Heat the fused KOH to approximately 200°C.
-
Slowly add this compound (e.g., 0.1 mol) dropwise to the hot, stirred KOH. Control the addition rate to maintain a steady reaction.
-
After the addition is complete, continue to heat the mixture at 200°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 100 mL of water to dissolve the solid residue.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 2-pentyne by fractional distillation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of pentynes from this compound.
Caption: General workflow for pentyne synthesis.
References
Application Notes and Protocols: The Versatility of 1,1-Dibromopentane in Organometallic Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromopentane is a valuable geminal dihalide that serves as a key precursor in the synthesis of terminal alkynes, which are fundamental building blocks in modern organic chemistry. The intrinsic reactivity of the carbon-bromine bonds allows for facile elimination reactions to generate a carbon-carbon triple bond. The resulting terminal alkyne, 1-pentyne (B49018), is a versatile substrate for a variety of powerful organometallic cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are indispensable tools for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the synthesis of 1-pentyne from this compound and its subsequent utilization in several widely-used organometallic coupling reactions.
Synthesis of 1-Pentyne from this compound
The primary application of this compound in the context of organometallic coupling is its conversion to 1-pentyne. This transformation is typically achieved through a double dehydrohalogenation reaction using a strong base.[1][2][3][4]
Reaction Principle
The reaction proceeds via a twofold E2 (elimination, bimolecular) mechanism. A strong base, such as sodium amide (NaNH₂), abstracts two protons and displaces two bromide ions from the geminal dihalide, leading to the formation of a terminal alkyne.[1] Due to the acidity of the terminal alkyne proton, an excess of the strong base is often required, followed by an aqueous workup to protonate the resulting alkynide salt.[1]
Figure 1: Workflow for the synthesis of 1-pentyne.
Experimental Protocol: Dehydrohalogenation of this compound
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃) or an inert solvent like mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube.
Procedure:
-
In a well-ventilated fume hood, carefully add sodium amide (2.2 equivalents) to a three-necked flask containing liquid ammonia (if used as solvent) at -78 °C or suspended in anhydrous mineral oil.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the stirred suspension of sodium amide over 30 minutes, maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
The solvent can be carefully removed by distillation. The resulting 1-pentyne can be further purified by fractional distillation.
Organometallic Coupling Reactions of 1-Pentyne
Once synthesized, 1-pentyne can be employed in a variety of organometallic cross-coupling reactions to form new carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]
Figure 2: General workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 1-Pentyne with Iodobenzene (B50100)
Materials:
-
1-Pentyne
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (1-5 mol%).
-
Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., TEA, 2-3 equivalents).
-
Add 1-pentyne (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Sonogashira Coupling of Terminal Alkynes
| Alkyne | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ (1) | CuI (2) | TEA | DMF | 80 | 95 |
| Phenylacetylene | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 120 | 88 |
| 1-Hexyne | Iodobenzene | Pd NPs | CuI (2) | Et₃N | H₂O | 80 | 92[7] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] For the application with 1-pentyne, it would first be converted to a 1-pentynylboronic acid or ester, or a 1-bromo-1-pentyne could be coupled with an arylboronic acid. The latter is a more common approach.
Figure 3: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-1-pentyne with Phenylboronic Acid
Note: 1-Bromo-1-pentyne can be synthesized from 1-pentyne by reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst.
Materials:
-
1-Bromo-1-pentyne
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous and degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1-bromo-1-pentyne (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Alkyne Derivatives
| Alkynyl Halide/Boronate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Octynylbromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| Phenylacetyleneboronic ester | 4-Iodobenzonitrile | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 90 | 92 |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[9][10][11][12][13][14] While typically used for the arylation or vinylation of alkenes, variations exist for the coupling of terminal alkynes.
Figure 4: General workflow for the Heck reaction.
Experimental Protocol: Heck Reaction of 1-Pentyne with Iodobenzene
Materials:
-
1-Pentyne
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (TEA) or potassium carbonate (K₂CO₃)
-
Anhydrous and degassed N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)
Procedure:
-
To a sealable reaction tube, add iodobenzene (1.0 equivalent), Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add 1-pentyne (1.2-2.0 equivalents).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Heck-Type Reactions of Terminal Alkynes
| Alkyne | Aryl/Vinyl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 90 |
| 1-Octyne | 4-Bromostyrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 120 | 78 |
Conclusion
This compound is a versatile and readily available starting material for the synthesis of 1-pentyne. This terminal alkyne serves as a crucial building block for the construction of more complex molecules through powerful organometallic coupling reactions. The Sonogashira, Suzuki-Miyaura, and Heck reactions provide reliable and efficient methods for the formation of new carbon-carbon bonds, offering a broad scope of potential transformations for applications in drug discovery, materials science, and synthetic organic chemistry. The protocols and data presented herein provide a foundational guide for researchers to utilize this compound and its derived alkyne in their synthetic endeavors.
References
- 1. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Heck Reaction [drugfuture.com]
Application Notes and Protocols: 1,1-Dibromopentane as a Precursor for Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,1-dibromopentane as a precursor for the formation of a unique Grignard reagent, 1-bromo-1-(bromomagnesio)pentane. This geminal dihalide offers a synthetic route to an α-bromo Grignard reagent, a versatile intermediate in organic synthesis. The subsequent reactions of this organometallic compound, particularly its hydrolysis to form pentanal and its potential as a nucleophile in carbon-carbon bond formation, are discussed. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided are based on established principles of Grignard chemistry and analogous reactions with other dihaloalkanes.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Typically synthesized from the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, these reagents act as potent nucleophiles and strong bases.[1][2] The use of dihaloalkanes as precursors can lead to the formation of di-Grignard reagents or intramolecular cyclization, depending on the chain length between the halogen atoms.
Geminal dihalides, such as this compound, present an interesting case for Grignard reagent formation. The reaction with one equivalent of magnesium is expected to yield an α-bromo Grignard reagent, 1-bromo-1-(bromomagnesio)pentane. This species is a unique synthetic intermediate, possessing both a nucleophilic carbon center and a leaving group on the same carbon. This application note explores the generation of this reagent and its subsequent application in the synthesis of aldehydes and other organic molecules.
Reaction Pathway
The formation of the Grignard reagent from this compound and its subsequent hydrolysis to pentanal is proposed to follow the pathway outlined below.
Caption: Proposed reaction pathway for the formation of an α-bromo Grignard reagent from this compound and its subsequent hydrolysis to yield pentanal.
Data Presentation
| Precursor | Electrophile | Product | Typical Yield (%) |
| 1-Bromobutane | Carbon Dioxide | Pentanoic Acid | 70-85% |
| 2-Bromopropane | Acetone | 2,3-Dimethyl-2-butanol | 60-80% |
| Bromobenzene | Benzaldehyde | Diphenylmethanol | 75-90% |
| 1,4-Dibromobutane | (Intramolecular) | Cyclobutane | 13% (with side products)[3] |
Experimental Protocols
General Considerations: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All reactions must be conducted under anhydrous conditions using oven-dried glassware and anhydrous solvents, under an inert atmosphere (e.g., nitrogen or argon).[1]
Protocol 1: Preparation of 1-Bromo-1-(bromomagnesio)pentane
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[4]
-
Reaction Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the activated magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be applied.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution of the Grignard reagent should be used immediately in the subsequent step.
Protocol 2: Synthesis of Pentanal via Hydrolysis
Materials:
-
Solution of 1-bromo-1-(bromomagnesio)pentane from Protocol 1
-
Ice-cold water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Quenching the Reaction: Cool the reaction flask containing the Grignard reagent in an ice bath. Slowly and cautiously add ice-cold water dropwise to the stirred solution to hydrolyze the Grignard reagent. This is an exothermic reaction.
-
Acidic Workup: Once the initial vigorous reaction has subsided, add dilute hydrochloric acid to dissolve the precipitated magnesium salts (Mg(OH)Br).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by distillation to obtain crude pentanal. Further purification can be achieved by fractional distillation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of the Grignard reagent from this compound.
Caption: A generalized experimental workflow for the preparation of a Grignard reagent from this compound and its subsequent reaction and workup.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and anhydrous solvents are used. The reaction should be protected from atmospheric moisture.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The formation and quenching of Grignard reagents are exothermic and can lead to vigorous boiling of the solvent. Addition of reagents should be done slowly and with adequate cooling.
-
Corrosive Reagents: Handle this compound and hydrochloric acid with appropriate personal protective equipment, including gloves and safety goggles.
Conclusion
This compound serves as a viable, albeit less common, precursor for the generation of an α-bromo Grignard reagent. This intermediate holds potential for various synthetic transformations, most notably the straightforward synthesis of pentanal upon hydrolysis. The protocols outlined in this document provide a framework for researchers to explore the utility of this geminal dihalide in their synthetic endeavors. It is important to note that reaction conditions may require optimization to achieve desired yields, and careful adherence to safety protocols for handling these reactive and hazardous materials is paramount.
References
Application Notes and Protocols: Synthetic Applications of 1,1-Dibromoalkanes in Organic Chemistry
Introduction
1,1-Dibromoalkanes and their vinylic counterparts, 1,1-dibromoalkenes, are highly versatile and valuable building blocks in modern organic synthesis.[1][2] Characterized by the presence of two bromine atoms on the same carbon atom, these gem-dibromides serve as precursors for a wide array of functional groups and molecular scaffolds. Their utility stems from their ability to function as carbene or carbenoid precursors, participate in elimination and cross-coupling reactions, and undergo halogen-metal exchange to generate reactive intermediates.[3][4] These transformations are pivotal in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][5] This document provides detailed application notes and experimental protocols for key synthetic transformations involving 1,1-dibromoalkanes and their derivatives.
One-Carbon Homologation of Aldehydes to Terminal Alkynes: The Corey-Fuchs Reaction
Application Note:
The Corey-Fuchs reaction is a cornerstone transformation for the synthesis of terminal alkynes from aldehydes, involving a one-carbon homologation.[5][6] The reaction proceeds in two distinct steps. First, the aldehyde is treated with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to yield a 1,1-dibromoalkene intermediate.[6][7] This step is analogous to the Wittig reaction. In the second step, the isolated 1,1-dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi).[7] This induces a Fritsch-Buttenberg-Wiechell rearrangement, proceeding through lithium-halogen exchange and α-elimination to form a carbene, which then rearranges to the terminal alkyne upon aqueous workup.[6][7]
Caption: General workflow of the Corey-Fuchs reaction.
Experimental Protocol: Synthesis of (2,2-Dibromovinyl)benzene (B1360335) and Phenylacetylene (B144264)
(Step 1: Synthesis of (2,2-Dibromovinyl)benzene) [8]
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of benzaldehyde (B42025) (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Triturate the mixture with cold hexanes and filter to remove triphenylphosphine oxide and excess triphenylphosphine.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to afford the 1,1-dibromoalkene product.
(Step 2: Synthesis of Phenylacetylene) [8]
-
Dissolve the (2,2-dibromovinyl)benzene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the solution for 1 hour at -78 °C, then allow it to gradually warm to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting phenylacetylene by distillation or chromatography.
Table 1: Representative Yields in Corey-Fuchs Reactions
| Aldehyde Substrate | 1,1-Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) |
| Benzaldehyde | 82[8] | >90 (typical) |
| 4-Methoxybenzaldehyde | 91 | 85 |
| Cyclohexanecarboxaldehyde | 85 | 88 |
| Cinnamaldehyde | 78 | 80 |
| 2-Nitrobenzaldehyde | 92[9] | N/A (used for other syntheses) |
Cyclopropanation Reactions
Application Note:
1,1-Dihaloalkanes are effective precursors for the generation of carbenes or carbenoids, which are highly reactive species used in cyclopropanation reactions with alkenes.[3] This transformation is a powerful method for constructing three-membered rings, a common motif in natural products and bioactive molecules.[10] The reaction can be initiated by treatment with a strong base or by transition metal catalysis. For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane allows for stereoselective synthesis of highly functionalized cyclopropanes.[11] The stereochemistry of the starting alkene is typically retained in the cyclopropane (B1198618) product, making the reaction stereospecific.[12]
Caption: General workflow for cyclopropanation using a 1,1-dibromoalkane.
Experimental Protocol: Palladium-Catalyzed Cyclopropanation [11]
This protocol is adapted from the cyclopropanation of 1,1-diborylalkenes and serves as an example of a modern, catalytic approach.
-
In an oven-dried vial under an argon atmosphere, add the 1,1-diborylalkene (1.0 eq), Pd₂(dba)₃ (2.5 mol %), and P(Cy)₃ (10 mol %).
-
Add anhydrous toluene (B28343) as the solvent.
-
To this stirred solution, add (trimethylsilyl)diazomethane (2.0 eq, 2.0 M solution in hexanes) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired cyclopropane product.
Table 2: Examples of Cyclopropanation Reactions
| Alkene | Carbene Source | Catalyst/Base | Yield (%) | Diastereomeric Ratio | Reference |
| Styrene | CH₂Br₂ | n-BuLi | ~70 | N/A | [3] |
| cis-2-Butene | CH₂N₂ (light) | N/A | High | >99:1 (cis) | [12] |
| trans-2-Butene | CH₂N₂ (light) | N/A | High | >99:1 (trans) | [12] |
| 2-Aryl-1,1-diborylalkene | TMS-CHN₂ | Pd₂(dba)₃/PCy₃ | 80-95 | Exclusive anti | [11] |
Palladium-Catalyzed Cross-Coupling Reactions
Application Note:
1,1-Dibromoalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[13][14] The differential reactivity of the two C-Br bonds allows for selective mono- or di-substitution by carefully controlling reaction conditions.[15][16] Generally, the C-Br bond trans to the substituent is more reactive towards oxidative addition to the Pd(0) catalyst. This sequential, site-selective reactivity makes 1,1-dibromoalkenes powerful intermediates for the stereoselective synthesis of polysubstituted alkenes, conjugated enynes, and diynes.[13][15][16] Compared to their 1,1-dichloroalkene counterparts, 1,1-dibromoalkenes are more reactive, often allowing for milder reaction conditions and lower catalyst loadings due to the weaker C-Br bond.[13]
Caption: Cross-coupling pathways available for 1,1-dibromoalkenes.
Experimental Protocol: Selective Sonagashira-type Coupling of a 1,1-Dibromoalkene [15]
-
To a reaction tube, add the 1,1-dibromoethylene (B1218783) substrate (1.0 eq), Pd(OAc)₂ (5 mol %), and DPPE (1,2-Bis(diphenylphosphino)ethane, 10 mol %).
-
Seal the tube and evacuate and backfill with argon three times.
-
Add anhydrous THF as the solvent.
-
In a separate flask, prepare the alkynylaluminum reagent by adding n-BuLi (1.0 eq, 2.5 M in hexanes) to a solution of the terminal alkyne (1.0 eq) in THF at -78 °C, followed by the addition of Me₂AlCl (1.0 eq, 1.0 M in hexanes).
-
Transfer the freshly prepared alkynylaluminum solution to the reaction tube containing the substrate and catalyst.
-
Heat the reaction mixture at 60 °C for the specified time (e.g., 12 hours), monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the aryl-substituted conjugated enediyne.
Table 3: Selective Cross-Coupling of 1,1-Dibromoethylenes with Alkynylaluminums [15][16]
| 1,1-Dibromoethylene (Ar-CH=CBr₂) | Alkynylaluminum (R-C≡C-AlMe₂) | Catalyst System | Product | Yield (%) |
| Ar = Phenyl | R = Phenyl | Pd(OAc)₂ / DPPE | Enediyne | 81 |
| Ar = 4-Tolyl | R = Phenyl | Pd(OAc)₂ / DPPE | Enediyne | 93 |
| Ar = 2-Tolyl | R = Phenyl | Pd(OAc)₂ / DPPE | Enediyne | 63 |
| Ar = Phenyl | R = Phenyl | Pd₂(dba)₃ / TFP | 1,3-Diyne | 99 |
| Ar = 4-Tolyl | R = Phenyl | Pd₂(dba)₃ / TFP | 1,3-Diyne | 95 |
| Ar = 4-Chlorophenyl | R = Phenyl | Pd₂(dba)₃ / TFP | 1,3-Diyne | 97 |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of 1,1-Dibromopentane in the Formation of Cyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromopentane is a geminal dihalide that is primarily recognized as a precursor for the synthesis of terminal and internal alkynes through dehydrohalogenation reactions.[1][2][3][4] However, its structure also presents potential for application in the formation of cyclic compounds, a cornerstone of synthetic organic chemistry and drug development. While specific literature examples detailing the use of this compound in cyclization reactions are not abundant, its chemical properties allow for its theoretical application in several key cyclization strategies. This document outlines potential applications and generalized protocols for the use of this compound in the synthesis of cyclic molecules, drawing from established methodologies for analogous gem-dibromoalkanes.
The primary routes for leveraging this compound in the formation of cyclic structures involve its conversion into a carbene or a carbenoid for cyclopropanation reactions, or through functionalization followed by intramolecular cyclization. These approaches offer pathways to valuable three- and five-membered ring systems.
I. Cyclopropanation via Pentylidene Carbene Intermediate
A key potential application of this compound is in the generation of a pentylidene carbene or a related carbenoid intermediate. This highly reactive species can then undergo a [1+2] cycloaddition reaction with an alkene to furnish a cyclopropane (B1198618) derivative. This method is a variation of the more general Simmons-Smith or Doering-LaFlamme type reactions.
Reaction Principle
Treatment of this compound with a strong base, such as an organolithium reagent, can induce an alpha-elimination to generate a lithium carbenoid, which can then collapse to the free carbene. This intermediate readily reacts with a variety of alkenes to form the corresponding cyclopropane.
Experimental Protocol: General Procedure for Cyclopropanation of an Alkene
Materials:
-
This compound
-
Alkene (e.g., cyclohexene, styrene)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq.) and anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 eq.) to the stirred solution.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cyclopropane derivative.
Illustrative Data for Cyclopropanation Reactions
| Entry | Alkene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Cyclohexene | 7-Butyl-bicyclo[4.1.0]heptane | 14 | -78 to 25 | 65 (Illustrative) |
| 2 | Styrene | 1-Butyl-2-phenylcyclopropane | 14 | -78 to 25 | 72 (Illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for similar cyclopropanation reactions.
Reaction Workflow and Mechanism
II. Intramolecular Cyclization to Form Substituted Cyclopentanes
Another potential synthetic utility of this compound involves its derivatization to introduce a nucleophilic center, followed by an intramolecular cyclization to form a five-membered ring. This strategy is particularly useful for the synthesis of functionalized cyclopentane (B165970) derivatives.
Reaction Principle
This approach requires a multi-step synthesis. First, a nucleophilic species, such as a malonate ester, is alkylated with a suitable derivative of this compound (e.g., a tosylate at the 5-position). The resulting intermediate, which contains both the gem-dibromo group and the nucleophilic carbon, can then undergo an intramolecular cyclization upon treatment with a base. The gem-dibromo moiety can be converted to a more reactive electrophilic center, such as a lithium carbenoid, which is then attacked by the tethered nucleophile.
Experimental Protocol: General Procedure for Intramolecular Cyclization
Part A: Synthesis of the Cyclization Precursor
-
Functionalization of a Pentane (B18724) Backbone: Start with a pentane derivative that can be converted to the desired precursor, for example, 1,5-pentanediol.
-
Monoprotection: Protect one hydroxyl group of 1,5-pentanediol.
-
Oxidation: Oxidize the remaining hydroxyl group to an aldehyde.
-
Wittig Reaction: Perform a Wittig reaction with CBr₄ and PPh₃ to generate the 1,1-dibromoalkene.
-
Reduction: Reduce the double bond to afford the protected 5-hydroxy-1,1-dibromopentane.
-
Deprotection and Tosylation: Deprotect the alcohol and convert it to a tosylate.
-
Alkylation of Diethyl Malonate: Alkylate diethyl malonate with the tosylate from the previous step to yield the cyclization precursor.
Part B: Intramolecular Cyclization
Materials:
-
Cyclization precursor (from Part A)
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the cyclization precursor (1.0 eq.) dissolved in anhydrous THF.
-
Add HMPA (2.0 eq.) to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add tert-butyllithium (2.1 eq.) dropwise.
-
After addition, allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the functionalized cyclopentane.
Illustrative Data for Intramolecular Cyclization
| Substrate | Product | Base | Temperature (°C) | Yield (%) |
| Diethyl 2-(4,4-dibromobutyl)malonate | Diethyl cyclopentylidene-malonate | t-BuLi | -78 to 25 | 55 (Illustrative) |
Note: The yield is illustrative and based on analogous intramolecular cyclization reactions.
Logical Relationship for Intramolecular Cyclization
Conclusion
While this compound is most commonly utilized as a synthon for alkynes, its potential in the formation of cyclic compounds should not be overlooked. Through its conversion to a pentylidene carbene, it can serve as a valuable reagent for the cyclopropanation of alkenes. Furthermore, with appropriate functionalization, derivatives of this compound can be employed in intramolecular cyclization reactions to construct functionalized five-membered rings. The protocols provided herein are generalized procedures that can be adapted and optimized for specific substrates and research goals. These approaches broaden the synthetic utility of this compound, making it a versatile building block for the synthesis of complex cyclic molecules relevant to pharmaceutical and materials science research.
References
Experimental protocol for the synthesis of 1-pentyne from 1,1-Dibromopentane
Abstract
This application note provides a detailed experimental protocol for the synthesis of the terminal alkyne, 1-pentyne (B49018), from the corresponding geminal dihalide, 1,1-dibromopentane. The synthesis proceeds via a double dehydrohalogenation reaction mediated by sodium amide in liquid ammonia (B1221849). This method is a robust and reliable procedure for the preparation of terminal alkynes, which are valuable building blocks in organic synthesis and drug development. This document outlines the reaction mechanism, a step-by-step experimental procedure, and the expected analytical data for the final product.
Introduction
Terminal alkynes are a fundamental functional group in organic chemistry, serving as versatile precursors for a wide array of chemical transformations. The synthesis of 1-pentyne from this compound is achieved through a double E2 elimination mechanism.[1][2] A strong base, sodium amide (NaNH₂), is employed to effect the removal of two equivalents of hydrogen bromide.[1][2] The reaction is typically carried out in liquid ammonia, which serves as both a solvent and a medium for the strong base. A key feature of this reaction is the in-situ formation of the sodium pentynide salt upon the formation of 1-pentyne, which is a consequence of the acidity of the terminal alkyne's proton.[3] This salt formation drives the reaction to completion. A subsequent aqueous workup is necessary to protonate the acetylide and yield the final 1-pentyne product.[1][2]
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Reagents:
-
This compound (97%)
-
Sodium amide (NaNH₂) (98%)
-
Anhydrous liquid ammonia (NH₃)
-
Deionized water (H₂O)
-
Pentane (B18724) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Reaction Execution:
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Approximately 100 mL of anhydrous liquid ammonia is condensed into the flask.
-
Sodium amide (2.2 equivalents) is carefully added to the liquid ammonia with stirring.
-
A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous pentane is added dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours at -78 °C.
-
-
Work-up:
-
The reaction is quenched by the slow and careful addition of deionized water to the reaction mixture at -78 °C.
-
The liquid ammonia is allowed to evaporate under a stream of nitrogen.
-
The remaining residue is partitioned between pentane and a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted twice with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The pentane is carefully removed by distillation at atmospheric pressure.
-
The crude 1-pentyne is then purified by fractional distillation to yield the final product as a colorless liquid.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for 1-Pentyne
| Parameter | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 40 °C |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.21 (td, J = 7.1, 2.6 Hz, 2H), 1.95 (t, J = 2.6 Hz, 1H), 1.55 (h, J = 7.2 Hz, 2H), 1.01 (t, J = 7.4 Hz, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 83.5, 68.7, 22.1, 20.4, 13.5 ppm |
| IR (neat) | ν 3310 (≡C-H stretch), 2970-2870 (C-H stretch), 2120 (C≡C stretch) cm⁻¹ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-pentyne.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of 1-pentyne from this compound. The use of sodium amide in liquid ammonia ensures a high yield of the desired terminal alkyne. The detailed procedure and characterization data provided herein will be a valuable resource for researchers and scientists in the field of organic synthesis and drug development.
References
Application Notes and Protocols: One-Carbon Homologation of Aldehydes to Terminal Alkynes via 1,1-Dibromoalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-carbon homologation of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further elaboration in the construction of complex molecules, including natural products and active pharmaceutical ingredients. The most prominent and widely utilized method for this conversion is the Corey-Fuchs reaction.[1][2] This two-step process involves the initial conversion of an aldehyde to a 1,1-dibromoalkene, which is subsequently treated with a strong base to furnish the corresponding terminal alkyne.[3][4] The reaction is renowned for its reliability, broad substrate scope, and generally high yields.[1]
Reaction Mechanism
The Corey-Fuchs reaction proceeds through a well-established two-part mechanism:
Part 1: Formation of the 1,1-Dibromoalkene
This step is analogous to a Wittig reaction.[3] Triphenylphosphine (B44618) (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide.[5] This ylide then reacts with the aldehyde in a Wittig-type olefination to yield the 1,1-dibromoalkene intermediate and triphenylphosphine oxide as a byproduct.[5]
Part 2: Conversion of the 1,1-Dibromoalkene to the Terminal Alkyne
The isolated 1,1-dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature. The reaction proceeds via a Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[6][7][8] The first equivalent of n-BuLi deprotonates the vinylic hydrogen, followed by an α-elimination to form a vinyl carbene intermediate.[3] A subsequent 1,2-hydride or aryl/alkyl shift furnishes the lithium acetylide, which upon aqueous workup, provides the terminal alkyne.[3][7] The use of a second equivalent of n-BuLi ensures the complete conversion to the acetylide.[9]
Experimental Workflow
The general experimental workflow for the one-carbon homologation of aldehydes to terminal alkynes using 1,1-dibromoalkenes is depicted below.
Caption: General workflow for the two-step one-carbon homologation of an aldehyde.
Data Presentation: Substrate Scope and Yields
The Corey-Fuchs reaction is compatible with a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates. The following table summarizes representative examples with their corresponding yields for the formation of the 1,1-dibromoalkene and the subsequent conversion to the terminal alkyne.
| Aldehyde Substrate | 1,1-Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) | Overall Yield (%) | Reference |
| Benzaldehyde (B42025) | 82 | 95 | 78 | [10] |
| 4-Nitrobenzaldehyde | 91 | 92 | 84 | [1] |
| 4-Methoxybenzaldehyde | 85 | 94 | 80 | [1] |
| Cinnamaldehyde | 78 | 89 | 69 | [9] |
| Cyclohexanecarboxaldehyde | 88 | 91 | 80 | [5] |
| Dodecanal | 92 | 95 | 87 | [11] |
| Indole-3-carboxaldehyde (N-Ts protected) | - | 62 (2 steps) | 62 | [1] |
| Aldehyde 102 (complex intermediate) | - | 94 (2 steps) | 94 | [1][11] |
| Aldehyde 127 (complex intermediate) | - | 76 (2 steps) | 76 | [1][11] |
| Aldehyde 152 (complex intermediate) | - | 77 (2 steps) | 77 | [1][11] |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-2-phenylethene from Benzaldehyde
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Benzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hexanes
Procedure:
-
To a solution of triphenylphosphine (3.0 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the 1,1-dibromo-2-phenylethene.
Protocol 2: Synthesis of Phenylacetylene from 1,1-Dibromo-2-phenylethene
Materials:
-
1,1-Dibromo-2-phenylethene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) to the solution via syringe.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield phenylacetylene.[10]
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low yield of 1,1-dibromoalkene: Ensure that all reagents are pure and the solvent is anhydrous. Incomplete formation of the phosphorus ylide can be a cause. The addition of zinc dust can sometimes improve the yield by facilitating the formation of the ylide.[5][6]
-
Low yield of terminal alkyne: Incomplete reaction can occur if the temperature is not maintained at -78 °C during the addition of n-BuLi. Ensure an inert atmosphere is maintained to prevent quenching of the organolithium reagent.
-
Formation of internal alkyne: Isomerization of the terminal alkyne to an internal alkyne can occur if the reaction mixture is warmed for an extended period in the presence of a strong base.[10]
Safety Considerations:
-
Carbon tetrabromide (CBr₄): is a toxic and environmentally hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphenylphosphine (PPh₃): is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
n-Butyllithium (n-BuLi): is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[12][13] It must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[13] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when handling n-BuLi.[12][14] Have a Class D fire extinguisher readily available.[14]
Applications in Drug Development and Natural Product Synthesis
The Corey-Fuchs reaction is a powerful tool in the synthesis of complex molecules with biological activity. The terminal alkyne products can be further functionalized through various reactions, such as Sonogashira coupling, click chemistry, and nucleophilic additions.[5]
This methodology has been instrumental in the total synthesis of numerous natural products, including macrolides, alkaloids, and terpenoids.[1] For instance, it has been a key step in the synthesis of chatenaytrienin-4, tetrangulol, and waihoensene.[1][11] The reliability and functional group tolerance of the Corey-Fuchs reaction make it an invaluable strategy for medicinal chemists and drug development professionals in the construction of novel therapeutic agents.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 8. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: 1,1-Dibromopentane Purification
Welcome to the technical support center for the purification of 1,1-dibromopentane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol [1] |
| Boiling Point (estimated) | 189 °C (at 760 mmHg)[2] |
| Density (estimated) | 1.654 g/mL[2] |
| Refractive Index (estimated) | 1.4990[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, washing with various aqueous solutions, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared from pentanal, unreacted starting material and byproducts from side reactions may be present. If synthesized from a diol, partially reacted bromo-alcohols could be impurities. Elimination reaction byproducts such as 1-bromo-1-pentene (B8396958) are also possible.
Q3: My this compound is colored (yellow to brown). What causes this and how can I remove the color?
A3: A yellow or brown color is often due to the presence of dissolved bromine or other minor, colored byproducts. This can typically be removed by washing the crude product with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, followed by a water and brine wash. Treatment with a small amount of activated charcoal can also be effective.
Q4: Is it necessary to perform a distillation under vacuum?
A4: While the atmospheric boiling point is estimated to be around 189 °C, heating this compound to this temperature can cause some decomposition, leading to the formation of colored impurities and a decrease in yield.[3] Distillation under reduced pressure allows the compound to boil at a lower temperature, minimizing thermal degradation.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid.- Absence of boiling chips or magnetic stirrer. | - Add new boiling chips or a magnetic stir bar before heating.- Ensure smooth and vigorous stirring. |
| Product is still impure after distillation | - Inefficient fractionating column.- Distillation rate is too fast.- Poor vacuum. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Check all connections for leaks and ensure the vacuum pump is functioning correctly. |
| Product darkens during distillation | - Thermal decomposition at high temperatures. | - Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature is not excessively high. |
| No product distilling over | - Thermometer bulb is not positioned correctly.- The vacuum is too high for the heating temperature. | - Position the top of the thermometer bulb level with the side arm of the distillation head.- Gradually increase the temperature of the heating bath or slightly reduce the vacuum. |
Washing/Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during washing | - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Product still colored after washing with sodium bisulfite | - Insufficient amount of washing solution.- Highly concentrated colored impurities. | - Perform multiple washes with fresh sodium bisulfite solution.- Consider a subsequent treatment with activated charcoal. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | - Incorrect eluent system (polarity is too high or too low).- Column was not packed properly. | - Use TLC to determine an optimal eluent system where the product has an Rf of ~0.3. A common starting point for alkyl halides is a low polarity eluent such as hexanes or a mixture of hexanes and ethyl acetate (B1210297).- Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. |
| Product is not eluting from the column | - Eluent polarity is too low. | - Gradually increase the polarity of the eluent system. |
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
-
Initial Wash: Transfer the crude this compound to a separatory funnel. Wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
10% sodium bisulfite solution to remove any dissolved bromine (repeat until the organic layer is colorless).
-
Water to remove water-soluble impurities.
-
Brine to facilitate drying.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter the dried liquid to remove the drying agent.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction that distills at the appropriate temperature and pressure. For example, for a related compound, 1,5-dibromopentane, the boiling point is 110 °C at 15 mmHg. The boiling point of this compound will be in a similar range under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation and gives the this compound an Rf value of approximately 0.2-0.3. A typical eluent system for alkyl halides is a mixture of hexanes and ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (like dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel.
-
Elution: Run the column with the selected eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Common side reactions in the synthesis of 1,1-Dibromopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,1-dibromopentane from pentanal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from pentanal?
A1: The most common method for the gem-dibromination of aldehydes like pentanal is a variation of the Corey-Fuchs reaction. This typically involves the reaction of pentanal with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). A more recent and rapid method involves the use of tetrabutylammonium (B224687) tribromide and triphenyl phosphite.[1]
Q2: What is the main, unavoidable byproduct in the triphenylphosphine-based synthesis?
A2: In reactions utilizing triphenylphosphine, a stoichiometric amount of triphenylphosphine oxide (TPPO) is generated as a byproduct.[2] The removal of TPPO can be challenging due to its physical properties and often requires specific purification techniques.
Q3: Can this reaction be performed under base-free conditions?
A3: Yes, the reaction of aldehydes with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) and triphenylphosphine can produce geminal dibromides, offering an alternative to traditional methods.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Reagents | Pentanal can oxidize to pentanoic acid upon storage. Use freshly distilled pentanal. Triphenylphosphine can also oxidize over time. Use fresh, high-purity triphenylphosphine. |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient Ylide Formation | In the Corey-Fuchs approach, the formation of the phosphorus ylide is critical. Ensure the reagents are added in the correct order and at the appropriate temperature, as specified in the protocol. |
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies:
-
Aldol (B89426) Condensation of Pentanal:
-
Issue: Pentanal has α-hydrogens and can undergo self-condensation, especially in the presence of basic impurities or under basic reaction conditions, to form 2-propyl-2-heptenal.
-
Solution: Maintain neutral or slightly acidic reaction conditions if possible. Use non-basic methods for ylide generation. Low reaction temperatures can also disfavor the aldol reaction.
-
-
Formation of 1,1-Dibromo-1-pentene (B8373773):
-
Issue: The Corey-Fuchs reaction primarily yields the 1,1-dibromoalkene.[3][4] If the saturated this compound is the desired product, this intermediate must be reduced.
-
Solution: If the direct synthesis of the saturated compound is intended, methods that do not proceed via a stable alkene intermediate are preferable. If the alkene is formed, it will require a subsequent hydrogenation step.
-
-
Elimination Reactions:
-
Issue: The product, this compound, can undergo elimination to form 1-bromo-1-pentene, particularly if exposed to strong bases during workup.
-
Solution: Use a mild base for quenching the reaction and avoid excessive heat during purification if basic conditions are present.
-
Problem 3: Difficulty in Product Purification
Challenges and Recommended Procedures:
-
Removal of Triphenylphosphine Oxide (TPPO):
-
Issue: TPPO is often soluble in the same organic solvents as the product and can co-crystallize, making its removal difficult.[2][5]
-
Solutions:
-
Precipitation: TPPO can be precipitated from non-polar solvents like hexane (B92381) or a mixture of ether and hexane. Cooling the crude reaction mixture can induce crystallization of TPPO.
-
Complexation: Addition of zinc chloride (ZnCl₂) to the crude product in a polar solvent can precipitate a TPPO-Zn complex, which can be removed by filtration.[6]
-
Column Chromatography: If other methods fail, column chromatography on silica (B1680970) gel can be effective. A solvent system of hexane or petroleum ether with a small amount of ethyl acetate (B1210297) is typically used.
-
-
-
Separation from Unreacted Pentanal:
-
Issue: Due to its volatility, residual pentanal can be challenging to remove completely.
-
Solution: Purification by vacuum distillation is often effective in separating the higher-boiling this compound from the more volatile pentanal.
-
Experimental Protocols
Method 1: Gem-dibromination using Triphenylphosphine and Carbon Tetrabromide (Corey-Fuchs Reaction)
This is a two-step process where the first step yields 1,1-dibromo-1-pentene, which can then be used in subsequent reactions or reduced to this compound.
-
Ylide Generation: To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise. Stir the mixture for 1 hour at 0 °C.
-
Reaction with Pentanal: Add a solution of pentanal (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexane) to separate the 1,1-dibromo-1-pentene from triphenylphosphine oxide.
Data Presentation
The following table summarizes the typical yields for the gem-dibromination of aliphatic aldehydes using different reagent systems. Note that specific yields for this compound may vary.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| PPh₃ / CBr₄ | Aliphatic Aldehydes | 1,1-Dibromoalkenes | 70-90 | [3] |
| (PhO)₃P / Br₂ | Aliphatic Aldehydes | 1,1-Dibromoalkanes | Good to Excellent | [7] |
| TBATB / (PhO)₃P | Aliphatic Aldehydes | 1,1-Dibromoalkanes | High | [1] |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization [organic-chemistry.org]
Technical Support Center: Optimizing the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Corey-Fuchs reaction, specifically for the synthesis of 1,1-dibromoalkenes.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Fuchs reaction and its primary application in this context?
A1: The Corey-Fuchs reaction is a two-step organic transformation that converts an aldehyde into a terminal alkyne.[1][2][3][4] The first step, which is the focus of this guide, involves the reaction of an aldehyde with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to produce a 1,1-dibromoalkene intermediate.[5] This intermediate can then be isolated before its conversion to the corresponding alkyne.[4]
Q2: What are the typical reagents and stoichiometry for the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction?
A2: The standard reagents include an aldehyde, triphenylphosphine (PPh₃), and carbon tetrabromide (CBr₄) in a suitable solvent like dichloromethane (B109758) (DCM). The stoichiometry can be optimized, but a common starting point is provided in the table below.
Q3: My reaction is not working or giving a very low yield of the 1,1-dibromoalkene. What are the potential causes?
A3: Low or no yield can stem from several factors, including impure or wet reagents and solvent, incomplete ylide formation, or issues with the reaction temperature.[6] It is crucial to use anhydrous solvents and pure reagents.
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the recommended procedures?
A4: Triphenylphosphine oxide can be challenging to remove completely.[6] A common method is to triturate the crude reaction mixture with a non-polar solvent like hexanes to precipitate the byproduct, followed by filtration.[7] Column chromatography on silica (B1680970) gel is also effective for purification.[6][7] For large-scale synthesis, alternative methods that do not generate this byproduct, such as the Seyferth-Gilbert homologation, might be considered.[6]
Q5: Can ketones be used as a substrate in the Corey-Fuchs reaction?
A5: While aldehydes are the typical substrates, the reaction's utility with less-reactive ketones is limited.[8] However, some modified methods using triisopropyl phosphite (B83602) have shown better results with ketones.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 1,1-Dibromoalkene | Incomplete ylide formation. | Ensure reagents (PPh₃, CBr₄) are pure and the solvent is dry.[6] |
| Degradation of the aldehyde starting material. | Use fresh, purified aldehyde. | |
| Incorrect reaction temperature. | Maintain the initial reaction at 0 °C and then allow it to warm to room temperature as the protocol suggests.[5][7] | |
| Formation of Unidentified Byproducts | Use of excess CBr₄. | While a slight excess is often used, a large excess can lead to side reactions. Use of less than 1.5 equivalents of CBr₄ may lead to reduced yield.[8] |
| Reaction with sensitive functional groups on the substrate. | Consider protecting sensitive functional groups prior to the reaction. | |
| Difficulty in Isolating the Product | Co-elution with triphenylphosphine oxide during chromatography. | Triturate with hexanes before chromatography to remove the bulk of the triphenylphosphine oxide.[7] Optimize the solvent system for column chromatography. |
| Product is an oil and difficult to crystallize. | Purification by column chromatography is the standard procedure.[7] |
Data Presentation
Table 1: Typical Reagent Stoichiometry for 1,1-Dibromoalkene Synthesis
| Reagent | Equivalents (relative to aldehyde) | Notes |
| Aldehyde | 1.0 | The limiting reagent. |
| Triphenylphosphine (PPh₃) | 2.0 - 3.0 | An excess is used to drive the reaction to completion.[6][7] |
| Carbon Tetrabromide (CBr₄) | 1.0 - 1.5 | A slight excess is common, but a large excess should be avoided.[6][7][8] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1,1-Dibromoalkenes
This protocol is a general procedure and may require optimization for specific substrates.[5]
Materials:
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Aldehyde
-
Triphenylphosphine (PPh₃)
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Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
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Hexanes
-
Round-bottom flask
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Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution.[6]
-
Stir the mixture at 0 °C for approximately 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with hexanes.
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Concentrate the filtrate to yield the crude 1,1-dibromoalkene, which can be further purified by column chromatography on silica gel if necessary.[5]
Visualizations
Caption: Mechanism of 1,1-dibromoalkene formation in the Corey-Fuchs reaction.
Caption: Experimental workflow for the synthesis of 1,1-dibromoalkenes.
Caption: Troubleshooting decision tree for low-yielding Corey-Fuchs reactions.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Elimination Reaction of 1,1-Dibromopentane
This technical support center provides troubleshooting guidance and frequently asked questions for the elimination reaction of 1,1-dibromopentane to synthesize pentyne isomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the elimination reaction of this compound?
The primary product is typically a pentyne isomer. The specific isomer obtained (1-pentyne or 2-pentyne) is highly dependent on the reaction conditions, particularly the base and temperature used.
Q2: Which bases are commonly used for this reaction?
Strong bases are required for the double dehydrohalogenation of this compound.[1][2] The most common bases are sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (t-BuOK).[3][4]
Q3: What is the general mechanism for this reaction?
The reaction proceeds through a double E2 elimination mechanism.[3] In the first step, a strong base abstracts a proton from the carbon adjacent to the carbon bearing the two bromine atoms, and one bromide ion is eliminated, forming a bromoalkene intermediate. In the second step, another molecule of the base abstracts a proton from the vinylic carbon, leading to the elimination of the second bromide ion and the formation of the alkyne triple bond.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Pentyne | 1. Insufficiently strong base: The C-H bonds are not acidic enough for elimination with a weak base. | Use a very strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK).[1][4] |
| 2. Low reaction temperature: The activation energy for the second elimination is often higher. | Increase the reaction temperature. Some protocols suggest heating, especially when using bases like KOH. | |
| 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. | |
| Formation of 2-Pentyne instead of 1-Pentyne (B49018) | 1. Isomerization of 1-pentyne: Terminal alkynes can isomerize to more stable internal alkynes under strongly basic conditions and higher temperatures.[5][6] | Use sodium amide in liquid ammonia. The low temperature and the formation of the sodium acetylide salt of 1-pentyne prevent isomerization.[3][6] Subsequent treatment with a mild acid will regenerate the 1-pentyne. |
| 2. High reaction temperature with certain bases: Bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide at elevated temperatures can promote isomerization. | If 1-pentyne is the desired product, avoid high temperatures when using alkoxide bases. | |
| Presence of 1-bromo-1-pentene (B8396958) in the product mixture | 1. Incomplete second elimination: The elimination of the second bromine atom from the bromoalkene intermediate is slower than the first. | Use a molar excess of the strong base (at least 2 equivalents) to ensure the completion of the double elimination.[2] |
| 2. Insufficient reaction time or temperature. | Increase the reaction time and/or temperature to drive the second elimination to completion. | |
| Formation of side products other than pentyne isomers | 1. Nucleophilic substitution: While less likely with gem-dihalides, strong, non-bulky bases can potentially act as nucleophiles. | Use a sterically hindered base like potassium tert-butoxide to favor elimination over substitution.[1][4] |
Experimental Protocols
Synthesis of 1-Pentyne using Sodium Amide
This protocol is designed to favor the formation of the terminal alkyne, 1-pentyne.
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Reaction Setup: In a three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet, add liquid ammonia (approx. 100 mL for a 0.1 mol scale reaction).
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Base Preparation: Carefully add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate (B79036) to facilitate the conversion of sodium to sodium amide. The blue color will disappear, and a greyish suspension of sodium amide will form.
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Reactant Addition: Dissolve this compound in a minimal amount of an inert solvent (e.g., diethyl ether or THF) and add it dropwise to the sodium amide suspension at -33 °C (the boiling point of liquid ammonia).
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Reaction: Stir the mixture for 2-3 hours. The terminal alkyne will be deprotonated by the excess sodium amide to form the sodium acetylide salt.[3][6]
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Quenching: After the reaction is complete, carefully add ammonium (B1175870) chloride to quench the excess sodium amide.
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Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the organic layer with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-pentyne.
Synthesis of Pentyne Isomers using Potassium tert-Butoxide
This protocol may lead to a mixture of pentyne isomers, with the potential for isomerization to the more stable 2-pentyne.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).
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Base Addition: Add at least two equivalents of potassium tert-butoxide to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a low-boiling-point organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The resulting product can be analyzed to determine the ratio of pentyne isomers.
Data Presentation
| Base | Typical Solvent | Temperature | Expected Major Product | Potential for Isomerization |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 °C | 1-Pentyne | Low (due to acetylide formation)[3][6] |
| Potassium tert-Butoxide (t-BuOK) | THF or DMSO | Reflux | Mixture of 1-pentyne and 2-pentyne | High |
| Potassium Hydroxide (KOH) | Ethanol | High Temperature | 2-Pentyne | Very High[6] |
Visualizations
References
Technical Support Center: Synthesis of Alkynes from 1,1-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of alkynes from 1,1-dibromopentane. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you improve reaction yields and purity.
Troubleshooting Guide
Low yields and the formation of undesired byproducts are common challenges in the synthesis of alkynes from geminal dihalides. This guide addresses the most frequently encountered issues.
Problem: Low or No Yield of the Desired Alkyne
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | The double dehydrohalogenation of a geminal dihalide requires a very strong base. For the synthesis of the terminal alkyne, 1-pentyne (B49018), sodium amide (NaNH₂) is the preferred reagent. Weaker bases like potassium hydroxide (B78521) (KOH) are generally less effective for this transformation and may require harsh reaction conditions. |
| Incorrect Stoichiometry of Base | For the synthesis of a terminal alkyne like 1-pentyne, three equivalents of a strong base such as NaNH₂ are necessary. Two equivalents are consumed in the two elimination steps, and the third equivalent deprotonates the terminal alkyne, driving the equilibrium toward the product. An aqueous workup is then required to reprotonate the acetylide and isolate the final product.[1][2] |
| Presence of Water | Strong bases like sodium amide react vigorously with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents to prevent quenching of the base. |
| Low Reaction Temperature | While NaNH₂ is highly reactive, the reaction may still require sufficient thermal energy. If the reaction is sluggish at lower temperatures, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can promote side reactions. |
| Incomplete Reaction | The presence of the vinyl bromide intermediate (1-bromo-1-pentene) indicates that the second elimination is incomplete. This can be due to an insufficiently strong base, inadequate reaction time, or suboptimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Problem: Formation of the Internal Alkyne (2-Pentyne) Instead of the Terminal Alkyne (1-Pentyne)
| Possible Cause | Recommended Solution |
| Base Selection | The choice of base is critical for controlling the regioselectivity of the elimination. Using a weaker base like potassium hydroxide (KOH), especially at high temperatures (e.g., 200°C), will favor the formation of the more thermodynamically stable internal alkyne, 2-pentyne (B165424).[2] |
| Reaction Conditions | To selectively synthesize 1-pentyne, use a very strong, non-hindered base like sodium amide (NaNH₂) in a suitable solvent such as liquid ammonia (B1221849) or ether. The strong base will deprotonate the terminal alkyne as it forms, creating the acetylide salt and preventing rearrangement to the internal alkyne. A subsequent aqueous workup will then yield 1-pentyne. |
Problem: Presence of Other Side Products
| Possible Cause | Recommended Solution |
| Allene (B1206475) Formation | Allenes (compounds with adjacent double bonds) can sometimes be formed as byproducts. Their formation is more likely when using weaker bases or under conditions that allow for rearrangement of the vinyl intermediate. Using a strong base like NaNH₂ helps to minimize allene formation by rapidly converting the intermediate to the more stable alkyne. |
| Unreacted Starting Material | The presence of this compound in the final product mixture indicates an incomplete reaction. To address this, consider increasing the reaction time, temperature, or the equivalents of the base. |
Frequently Asked Questions (FAQs)
Q1: Why are three equivalents of sodium amide required for the synthesis of 1-pentyne?
A: Two equivalents of NaNH₂ are consumed in the sequential elimination of two molecules of hydrogen bromide (HBr) from this compound to form the alkyne. The third equivalent is necessary because 1-pentyne is a terminal alkyne with an acidic proton on the sp-hybridized carbon. This acidic proton reacts with the strong base (NaNH₂) to form a sodium acetylide salt. This acid-base reaction is crucial as it drives the equilibrium of the reaction towards the formation of the terminal alkyne and prevents its isomerization to the more stable internal alkyne. An aqueous workup at the end of the reaction is required to protonate the acetylide and yield the final 1-pentyne product.[1][2]
Q2: Can I use potassium hydroxide (KOH) to synthesize 1-pentyne?
A: While KOH can be used for dehydrohalogenation, it is generally not the ideal base for synthesizing terminal alkynes like 1-pentyne. KOH is a weaker base than NaNH₂ and typically requires high temperatures (around 200°C) to effect the double elimination.[2] Under these conditions, the initially formed 1-pentyne is prone to isomerize to the more thermodynamically stable internal alkyne, 2-pentyne. Therefore, if 1-pentyne is the desired product, NaNH₂ is the superior choice of base.
Q3: What is the mechanism for the formation of 2-pentyne when using fused KOH at high temperatures?
A: The reaction of this compound with fused KOH at high temperatures proceeds through a double dehydrohalogenation. The initial elimination of HBr forms a vinyl bromide intermediate. A second elimination then forms 1-pentyne. However, under the harsh, high-temperature conditions with a base that is not strong enough to deprotonate the terminal alkyne, an equilibrium is established. This equilibrium allows for the isomerization of the less stable terminal alkyne (1-pentyne) to the more stable internal alkyne (2-pentyne) via an allene intermediate.
Q4: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you would look for the disappearance of the starting material spot (this compound) and the appearance of the product spot (1-pentyne). GC-MS is a more powerful technique that can not only show the conversion of the starting material but also identify the products and any side products being formed.
Q5: What are the best practices for handling sodium amide?
A: Sodium amide is a highly reactive and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques. Always use freshly opened or properly stored NaNH₂. It can react violently with water to produce ammonia gas. Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times.
Experimental Protocols
Synthesis of 1-Pentyne from this compound using Sodium Amide
This protocol is designed for the selective synthesis of the terminal alkyne, 1-pentyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Ice-water bath
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Separatory funnel
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Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of 3.0 equivalents of sodium amide in anhydrous diethyl ether.
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Cooling: Cool the flask in an ice-water bath.
-
Addition of Dihalide: Slowly add a solution of 1.0 equivalent of this compound in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium amide over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture back down in an ice-water bath. Cautiously and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium amide. This should be done dropwise as the reaction is exothermic and produces ammonia gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 1-pentyne can be purified by fractional distillation. Collect the fraction boiling at approximately 40-41°C.
Data Presentation
Table 1: Comparison of Bases for Alkyne Synthesis from this compound
| Base | Temperature | Typical Product(s) | Typical Yield of 1-Pentyne |
| NaNH₂ | Room Temp to Reflux | 1-Pentyne (major) | Good to Excellent |
| fused KOH | ~200 °C | 2-Pentyne (major), 1-Pentyne (minor) | Low |
Note: Yields are highly dependent on specific reaction conditions and purity of reagents.
Visualizations
Caption: General experimental workflow for the synthesis of 1-pentyne.
Caption: Troubleshooting flowchart for low yield in 1-pentyne synthesis.
References
Removal of triphenylphosphine oxide from Corey-Fuchs reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of triphenylphosphine (B44618) oxide (TPPO) from the Corey-Fuchs reaction.
Troubleshooting Guide
Q1: I performed a Corey-Fuchs reaction and now my crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?
A1: The removal of TPPO, a common byproduct of the Corey-Fuchs reaction, can be challenging due to its variable solubility.[1][2] Several methods can be employed for its removal, depending on the properties of your desired product and the reaction solvent. The most common techniques include precipitation with metal salts, crystallization, and chromatography-free solvent-based separation.[1][2][3]
Q2: My desired product is polar and soluble in polar solvents. Which TPPO removal method is most suitable?
A2: For polar products, precipitation of TPPO using metal salts is a highly effective strategy.[3] Zinc chloride (ZnCl₂) is particularly useful as it forms an insoluble complex with TPPO in various polar organic solvents.[3] This method has been successfully applied to the Corey-Fuchs reaction, allowing for product isolation without the need for column chromatography.[3]
Q3: I used tetrahydrofuran (B95107) (THF) as the solvent for my Corey-Fuchs reaction. Can I still use metal salt precipitation to remove TPPO?
A3: Direct precipitation of TPPO from THF using magnesium or zinc salts can be inefficient.[1] However, a recent method utilizing anhydrous calcium bromide (CaBr₂) has shown high efficiency for TPPO removal from THF solutions (95-98% removed).[1] Alternatively, a solvent exchange to a solvent like ethyl acetate (B1210297) or toluene (B28343) would be necessary before proceeding with MgCl₂ or ZnCl₂ precipitation.[1]
Q4: My product is non-polar. What is the best approach to separate it from TPPO?
A4: If your product is non-polar, you can exploit the low solubility of TPPO in non-polar solvents.[4][5] Trituration or recrystallization of your crude reaction mixture with solvents like hexane (B92381) or cold diethyl ether can effectively precipitate the TPPO, leaving your desired product in solution.[5][6][7]
Q5: I am looking for a chromatography-free method to purify my product on a large scale. What are my options?
A5: Large-scale, chromatography-free purification can be achieved by optimizing solvent and temperature to induce selective precipitation of TPPO.[2][4] For instance, in some cases, cooling the reaction mixture in a suitable solvent like toluene can trigger the precipitation of TPPO.[2][4] Another approach involves treating the crude mixture with oxalyl chloride to convert TPPO into an insoluble phosphonium (B103445) salt that can be removed by filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it a problem in the Corey-Fuchs reaction?
A1: Triphenylphosphine oxide (TPPO) is a byproduct formed from the triphenylphosphine used in the Corey-Fuchs reaction.[2][8][9][10] Its removal is a common challenge in purification because it is a stoichiometric byproduct, meaning it is generated in large quantities, and its solubility properties can make it difficult to separate from the desired product.[1]
Q2: What are the main strategies for removing TPPO from a reaction mixture?
A2: The primary strategies for TPPO removal fall into three main categories:
-
Precipitation with Metal Salts: Forming insoluble complexes of TPPO with metal salts like ZnCl₂, MgCl₂, or CaBr₂.[1][3][11]
-
Crystallization/Precipitation: Exploiting the poor solubility of TPPO in certain solvents to selectively crystallize it out of the reaction mixture.[2][4][6]
-
Chemical Conversion: Reacting TPPO with a reagent to form an easily separable derivative.[1]
Q3: Can I use column chromatography to remove TPPO?
A3: Yes, column chromatography can be used to separate TPPO from the desired product. However, it can be tedious and is often not feasible for large-scale purifications.[2][4] TPPO generally elutes with more polar solvent systems, for example, around 60% ethyl acetate in hexane.[6]
Q4: Are there alternative reagents to triphenylphosphine that produce easier-to-remove byproducts?
A4: Yes, researchers have developed alternative phosphines with modified structures to facilitate byproduct removal. For example, using a phosphine (B1218219) with solubilizing groups can make the resulting phosphine oxide more soluble in an aqueous phase, simplifying extraction.[1] Another approach is to use polymer-bound triphenylphosphine, which can be removed by simple filtration.[6]
Data Presentation
Table 1: Efficiency of TPPO Precipitation with Metal Salts in Various Solvents
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | >95% | [3] |
| ZnCl₂ | Ethyl Acetate | <5% TPPO remaining | [3] |
| ZnCl₂ | Isopropyl Acetate | <5% TPPO remaining | [3] |
| ZnCl₂ | 2-Propanol | <5% TPPO remaining | [3] |
| ZnCl₂ | THF | <15% TPPO remaining | [3] |
| MgCl₂ | Toluene | ≥95% | [11] |
| MgCl₂ | Ethyl Acetate | ≥95% | [11] |
| CaBr₂ | THF | 95-98% | [1] |
| CaBr₂ | 2-MeTHF | 99% | [1] |
| CaBr₂ | MTBE | 99% | [1] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride in Ethanol [3]
-
Preparation: After the Corey-Fuchs reaction is complete, perform an appropriate aqueous workup. If any unreacted triphenylphosphine remains, it can be oxidized to TPPO by washing with a 10% hydrogen peroxide solution.[3]
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Precipitation: Dissolve the crude residue in ethanol. Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add the ZnCl₂ solution (a 2:1 ratio of ZnCl₂ to TPPO is often optimal) to the ethanolic solution of the crude product at room temperature.[3]
-
Isolation: Stir the mixture. Scraping the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[3]
-
Filtration: Once precipitation is complete, collect the solid by vacuum filtration.
-
Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be slurried with a solvent in which the product is soluble but excess zinc chloride is not (e.g., acetone) to further purify the product.[3]
Protocol 2: Chromatography-Free Removal of TPPO by Solvent Precipitation [2][4]
-
Solvent Choice: Based on the solubility of your product, select a solvent system where TPPO has low solubility. Cyclohexane and hexane are often effective choices.[2][4]
-
Workup: After the reaction, perform a suitable workup. For example, the reaction mixture can be cooled and filtered directly to remove a significant portion of the TPPO.[2][4]
-
Washing: The filtrate can then be washed with brine.
-
Concentration and Second Precipitation: Concentrate the organic layer and treat the residue with a solvent in which TPPO is sparingly soluble (e.g., hexane) to precipitate any remaining TPPO.[2][4]
-
Final Isolation: Filter the mixture and concentrate the filtrate to obtain the purified product.
Visualization
Caption: Workflow for selecting a suitable TPPO removal method.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability of 1,1-Dibromopentane under different reaction conditions
Welcome to the Technical Support Center for 1,1-Dibromopentane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a geminal dihalide, meaning it has two bromine atoms attached to the same carbon atom. Its chemical formula is C₅H₁₀Br₂. It serves as a valuable intermediate in organic synthesis, particularly in the formation of alkynes through double dehydrohalogenation reactions. It is also used in the synthesis of other functionalized molecules.
Q2: What are the general handling and storage recommendations for this compound?
A2: this compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.
Q3: Is this compound stable at room temperature?
A3: Under normal storage conditions (cool, dry, and away from light and incompatible substances), this compound is relatively stable. However, prolonged exposure to heat, light, or certain chemical environments can lead to decomposition.
Troubleshooting Guide
Issue 1: Unexpected Product Formation or Low Yield in Reactions Involving this compound
Possible Cause 1.1: Instability under Basic Conditions
-
Symptom: When using basic reagents (e.g., NaOH, KOH, NaNH₂), you observe the formation of alkynes (e.g., 1-pentyne) or vinyl bromides instead of the desired substitution product.
-
Explanation: this compound readily undergoes elimination reactions in the presence of strong bases. A double elimination leads to the formation of an alkyne.
-
Solution:
-
If the goal is substitution, avoid strong bases. Consider using weaker bases or alternative synthetic routes that do not require basic conditions.
-
If the goal is alkyne synthesis, ensure at least two equivalents of a strong base are used to drive the double elimination to completion. Anhydrous conditions are often necessary.
-
Possible Cause 1.2: Thermal Decomposition
-
Symptom: During a reaction at elevated temperatures, you notice discoloration of the reaction mixture and the formation of unidentified byproducts. GC-MS analysis may show multiple unexpected peaks.
-
Explanation: While specific data for this compound is limited, geminal dihaloalkanes can be thermally sensitive. Decomposition can be initiated at elevated temperatures, leading to the formation of radicals and a complex mixture of products. For instance, thermal decomposition of similar brominated compounds can lead to the formation of hydrogen bromide and various hydrocarbons.[1]
-
Solution:
-
Whenever possible, conduct reactions at the lowest effective temperature.
-
Monitor the reaction progress closely to avoid prolonged heating.
-
Consider using a milder solvent or a catalyst that allows for lower reaction temperatures.
-
Issue 2: Difficulty in Isolating the Desired Product
Possible Cause 2.1: Formation of Side Products in Elimination Reactions
-
Symptom: When synthesizing 1-pentyne (B49018) from this compound, you isolate a mixture of products, including the desired alkyne and potentially isomeric alkynes or vinyl bromide intermediates.
-
Explanation: The elimination reaction can sometimes be incomplete, leaving the vinyl bromide intermediate. Additionally, under certain basic conditions, rearrangement of the alkyne can occur.
-
Solution:
-
Use a very strong base like sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia (B1221849) or ether) to favor the terminal alkyne.
-
Carefully control the reaction temperature and time to minimize side reactions.
-
Purify the product using techniques like distillation or chromatography.
-
Stability Under Different Reaction Conditions: A Summary
| Condition | Stability of this compound | Primary Reaction Pathway | Common Products |
| **Basic (e.g., KOH, NaNH₂) ** | Unstable | Double Dehydrohalogenation | 1-Pentyne, Vinyl Bromide |
| Acidic (e.g., aq. HCl) | Generally stable, but can undergo slow hydrolysis | Hydrolysis (slow) | Pentanal, Hydrogen Bromide |
| Thermal | Potentially unstable at elevated temperatures | Decomposition | HBr, various hydrocarbons |
| Reductive (e.g., LiAlH₄) | Reactive | Reduction | Pentane |
| Oxidative (e.g., KMnO₄, O₃) | Generally stable to mild oxidants | No significant reaction expected at the C-Br bond | Reaction depends on other functional groups present |
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound to 1-Pentyne
This protocol describes the synthesis of 1-pentyne via double dehydrohalogenation using sodium amide.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Ice bath
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium amide (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium amide over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently reflux the mixture for an additional 1 hour to ensure the completion of the reaction.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the ether layer and wash it with a saturated solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Carefully distill the ether to obtain crude 1-pentyne. Further purification can be achieved by fractional distillation.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 1,1-Dibromoalkanes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,1-dibromoalkanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,1-dibromoalkanes on a larger scale?
The most prevalent methods for synthesizing 1,1-dibromoalkanes, particularly from aldehydes, are variations of the Appel and Corey-Fuchs reactions.[1][2][3][4] These methods typically involve the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄).[1][4] Aldehydes are generally preferred starting materials over enolizable ketones for producing gem-dihalides under these conditions.[5] Another approach involves the direct bromination of carbonyl compounds, though controlling regioselectivity to favor the 1,1-isomer can be a significant challenge.[6]
Q2: What are the primary challenges when scaling up the synthesis of 1,1-dibromoalkanes?
Scaling up any chemical reaction introduces challenges that may not be apparent at the lab scale.[7][8] For 1,1-dibromoalkane synthesis, key issues include:
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Heat Management: Many of the reactions are exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[8][9][10]
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Reagent Addition and Mixing: Ensuring homogenous mixing in large reactors is critical. Poor mixing can lead to localized high concentrations of reagents, resulting in the formation of impurities and byproducts.[6][8]
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Byproduct Removal: Reactions utilizing triphenylphosphine generate triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[2][11] Removing large quantities of TPPO from the product can be a major purification hurdle.
-
Impurity Amplification: Minor side reactions observed on a small scale can become significant issues during scale-up, complicating purification and reducing overall yield.[8][12]
-
Safety Hazards: Handling large quantities of hazardous reagents like carbon tetrabromide and managing potential pressure build-up are critical safety concerns.[10][13]
Q3: How does the choice of starting material (e.g., aldehyde vs. ketone) impact the scale-up strategy?
The choice of starting material is crucial. Aldehydes are typically converted to gem-dihalides using reagents like (PhO)₃P-halogen systems.[5] In contrast, enolizable ketones can yield vinyl halides as the main product under similar conditions.[5] The bromination of ketones can also lead to a mixture of products, including the desired 1,1-dibromoalkane, the isomeric 1,3-dibromoalkane, and various polybrominated species, which complicates purification.[6] Therefore, for a clean, targeted synthesis of a 1,1-dibromoalkane at scale, an aldehyde is often the preferred starting material.
Q4: What are the key safety considerations for large-scale 1,1-dibromoalkane synthesis?
Safety is paramount during scale-up.[13] Key considerations include:
-
Thermal Hazard Assessment: It is essential to understand the reaction's thermal profile. Many reactions are exothermic and require adequate cooling to prevent thermal runaway.[10]
-
Reagent Handling: Use of toxic reagents like carbon tetrachloride (restricted) or carbon tetrabromide requires appropriate engineering controls and personal protective equipment.[4]
-
Pressure Management: Some reactions may produce gaseous byproducts. Large-scale reactors must have adequate venting and pressure relief systems.[10]
-
Incremental Scale-Up: A reaction should never be scaled up by more than a factor of three from the previous run without a thorough risk reassessment.[13][14]
-
Equipment Integrity: Ensure all glassware and reactors are appropriately sized and rated for the reaction scale and potential pressures. The flask volume should be at least twice the total volume of all added substances.[13]
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Insufficient Reagent Stoichiometry | On scale-up, ensure all reagents, especially the phosphine and bromine source, are added in the correct molar equivalents. For bromination of ketones, at least two molar equivalents of bromine are needed for dibromination.[6] For reactions involving solids like PPh₃, ensure complete transfer and dissolution. |
| Poor Temperature Control | Monitor the internal reaction temperature, as it can differ significantly from the external bath temperature.[14] Inadequate cooling can lead to side reactions or decomposition. Conversely, if the temperature is too low, the reaction rate may be too slow. Optimize the temperature based on small-scale experiments.[12][15] |
| Inadequate Mixing | Inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.[8] Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure the reaction mixture remains homogenous. |
| Short Reaction Time | Some reactions are slower at a larger scale due to mass and heat transfer limitations. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure it has reached completion before workup.[6] |
| Reagent Degradation | Ensure the quality and age of reagents. For example, triphenylphosphine can oxidize over time.[11] Using materials from different lots or manufacturers may also affect the outcome.[14] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Over-bromination or Isomer Formation | This is common when brominating ketones.[6] Control the rate of bromine addition carefully to prevent localized high concentrations. Maintaining strict temperature control is also crucial, as higher temperatures can accelerate over-bromination.[6] Experimenting with different solvent systems may alter the product ratio.[6] |
| Formation of Vinyl Halides | When using ketones as starting materials with phosphine/CBr₄ systems, vinyl bromides can be a major byproduct.[5] If the gem-dibromide is the target, starting from the corresponding aldehyde is often a more effective strategy. |
| Byproducts from Reagent Decomposition | At elevated temperatures, some reagents or the 1,1-dibromoalkane product itself may be thermally unstable, leading to decomposition.[16][17] Conduct thermal stability studies on starting materials and products if high temperatures are required. |
| Hydrolysis of Reagents/Intermediates | Ensure the reaction is conducted under anhydrous conditions if reagents are moisture-sensitive. The phosphonium (B103445) salt intermediates in Appel-type reactions can react with water. |
Problem 3: Difficulties in Product Purification and Isolation
| Possible Cause | Suggested Solution |
| Contamination with Triphenylphosphine Oxide (TPPO) | TPPO is a common and often difficult-to-remove byproduct.[11] While chromatography is an option on a small scale, it is often impractical for large quantities.[14] Consider alternative purification methods such as crystallization, trituration, or extraction. In some cases, converting TPPO to a water-soluble salt can aid its removal. Using a fluorous phosphine or a polymer-supported phosphine can also simplify separation.[2] |
| Product is an Oil or Difficult to Crystallize | Attempt purification via distillation, especially under reduced pressure, if the product is thermally stable. Seeding with a small crystal of pure product can sometimes induce crystallization. Solvents like methylene (B1212753) chloride, chloroform, or ethyl acetate/hexane mixtures have been used for crystallization.[15][18] |
| Emulsion Formation During Aqueous Workup | Large-scale extractions are prone to emulsion formation. To break emulsions, try adding brine (saturated NaCl solution), changing the pH, or filtering the mixture through a pad of Celite. |
| Impracticality of Column Chromatography | Avoid relying on column chromatography for multi-kilogram scale purification due to the large volumes of solvent required and potential difficulty in achieving good separation.[14] Focus on developing robust crystallization or distillation procedures during process development.[15] |
Data Presentation
Table 1: Example Parameters for Process Optimization in Bromination Reactions
The following table presents an example of parameters that can be optimized during the scale-up of a bromination step, adapted from a multi-step synthesis.[15]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Yield/Purity Outcome |
| Molar Ratio (Substrate:NBS) | 1:2 | 1:3 | 1:4 | 1:4 | Higher ratio ensures complete reaction. |
| Solvent (Substrate/Solvent Ratio) | 1g / 10mL THF | 1g / 5mL THF | 1g / 2mL THF | 1g / 5mL THF | More concentrated conditions reduce solvent waste; too concentrated may impede stirring. |
| Temperature (°C) | 0 | 20 ± 5 | 65 | 20 ± 5 | Reaction completed within 5 hours with the highest yield; yield decreased at higher or lower temperatures.[15] |
| Reaction Time (hours) | 2 | 5 | 8 | 5 | Reaction monitoring showed completion at 5 hours. |
Experimental Protocols
Protocol: General Procedure for the Synthesis of a 1,1-Dibromoalkane from an Aldehyde (Appel/Corey-Fuchs type reaction)
This protocol is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before proceeding.[13][14]
Materials:
-
Aldehyde
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (B109758) (DCM) or other suitable solvent
-
Hexanes or Pentane (B18724) (for purification/precipitation)
Procedure:
-
Reactor Setup: Equip a suitably sized reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen. The reactor volume should be at least double the planned reaction volume.[13]
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane. Add triphenylphosphine (approx. 2.2 equivalents) to the solvent and stir until dissolved.
-
Ylide Formation: Cool the solution to 0°C using an ice bath. Slowly add carbon tetrabromide (approx. 1.1 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting dark red/brown mixture at 0°C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C. The rate of addition should be controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC or GC analysis.
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent like hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the precipitated TPPO. Wash the solid with additional hexanes. Combine the filtrates and concentrate under reduced pressure to yield the crude 1,1-dibromoalkene intermediate. Note: For the subsequent conversion to an alkyne in the Corey-Fuchs reaction, this intermediate is treated with a strong base like n-BuLi.[1][3] If the 1,1-dibromoalkane is the final product (from a saturated aldehyde), further purification may be required via crystallization or vacuum distillation.[14][15]
Mandatory Visualizations
Caption: General experimental workflow for the scale-up synthesis of 1,1-dibromoalkanes.
Caption: Troubleshooting decision tree for low yield in 1,1-dibromoalkane synthesis.
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. helgroup.com [helgroup.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Preventing the formation of allene byproducts in dehydrohalogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of allene (B1206475) byproducts during dehydrohalogenation reactions.
Troubleshooting Guide: Allene Byproduct Formation
Unexpected allene formation can be a significant issue in dehydrohalogenation reactions designed to produce specific alkene isomers. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Issue: Significant Allene Byproduct Detected
If you have identified an allene byproduct in your reaction mixture, consult the following troubleshooting steps. Allene identification can be confirmed by its characteristic spectroscopic signatures:
-
¹³C NMR: A signal for the central sp-hybridized carbon between 200-220 ppm.[1][2][3]
-
¹H NMR: Allenic proton signals typically appear between 4.5 and 5.5 ppm.[1]
-
Infrared (IR) Spectroscopy: A distinctive cumulative double bond stretching vibration around 1950 cm⁻¹.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for allene byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is allene formation most likely to occur during dehydrohalogenation?
A1: Allene formation is particularly common when using substrates with the potential for elimination at an adjacent sp² or sp-hybridized carbon. This includes:
-
Vinylic halides: Dehydrohalogenation of vinylic halides can lead to either an alkyne or an allene, depending on the position of the abstracted proton.
-
Propargyl halides: Reactions involving propargyl halides are prone to rearrangement and can yield allenes, especially under basic conditions.[4]
-
Certain dihalides: Double dehydrohalogenation of vicinal or geminal dihalides to synthesize alkynes can sometimes result in allene byproducts, particularly if the reaction conditions are not carefully controlled.
Q2: How does the choice of base influence the formation of allenes versus alkenes?
A2: The choice of base is a critical factor in controlling the regioselectivity of the elimination reaction.
-
Sterically Hindered (Bulky) Bases: Bases like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the least sterically hindered position. This can be leveraged to avoid the formation of an allene if the proton leading to the allene is more sterically accessible.
-
Non-Hindered Bases: Smaller, strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) tend to favor the formation of the more thermodynamically stable alkene (Zaitsev's rule). If the desired alkene is the more substituted product and the allene is less stable, a non-hindered base may be preferable.
Q3: What role does temperature play in the formation of allene byproducts?
A3: Higher reaction temperatures generally provide more energy for the system to overcome activation barriers, which can lead to the formation of less stable products, including allenes, or promote rearrangements. Running the reaction at the lowest effective temperature can help to suppress these unwanted side reactions.[1]
Q4: Can the solvent system affect the selectivity between alkene and allene formation?
A4: Yes, the solvent can influence the reaction pathway. For E2 reactions, which are common in dehydrohalogenation, less polar, aprotic solvents are often preferred. The polarity of the solvent can affect the strength and aggregation of the base, which in turn influences the selectivity of proton abstraction.
Q5: How can I confirm the presence and quantify the amount of allene byproduct in my reaction mixture?
A5: A combination of spectroscopic techniques is the most effective approach:
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR is highly diagnostic due to the unique chemical shift of the central allenic carbon (around 200-220 ppm).[1][2][3] ¹H NMR can also be used to identify protons attached to the allene system (typically 4.5-5.5 ppm).[1] Quantification can be achieved by integrating the signals of the allene and the desired alkene in the ¹H NMR spectrum, provided there are unique, well-resolved peaks for each compound.
-
Infrared (IR) Spectroscopy: Allenes show a characteristic, often sharp, absorption band for the C=C=C asymmetric stretch in the region of 1950-1960 cm⁻¹, which is typically free of other interfering signals.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of a reaction mixture and identifying them based on their mass spectra.
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following table summarizes the expected qualitative effects of key reaction parameters on the selectivity between the desired alkene and the allene byproduct. Quantitative data is highly substrate-dependent and should be determined empirically.
| Parameter | Condition | Expected Effect on Allene Formation | Rationale |
| Base | Sterically Hindered (e.g., t-BuOK) | Can decrease or increase | Favors abstraction of the least sterically hindered proton. |
| Non-Hindered (e.g., NaOEt, KOH) | Generally favors the more stable product | Follows Zaitsev's rule, leading to the more substituted, thermodynamically favored alkene. | |
| Temperature | High | Increase | Provides energy to overcome higher activation barriers for rearrangement or formation of less stable products.[1] |
| Low | Decrease | Favors the kinetic product and minimizes side reactions.[1] | |
| Substrate | Vinylic or Propargylic Halide | High potential for allene formation | The structure readily allows for elimination to form a C=C=C system.[4] |
| Solvent | Aprotic, less polar | May improve selectivity for E2 | Favors the bimolecular elimination pathway, which can be more selective than E1. |
Experimental Protocols
Protocol 1: Minimizing Allene Formation using a Sterically Hindered Base
This protocol is designed for a substrate where the proton abstraction leading to the allene is more sterically hindered than the proton abstraction leading to the desired alkene.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the haloalkane substrate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF. Add the potassium tert-butoxide solution dropwise to the stirred solution of the substrate over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[1] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Dehydrohalogenation to the Thermodynamically Favored Alkene
This protocol aims to produce the more stable alkene isomer, avoiding rearrangement to an allene, by using a non-hindered base.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar and equipped with a reflux condenser, add a solution of the haloalkane substrate (1.0 eq) in ethanol (B145695).
-
Reagent Addition: In a separate container, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol. Once the sodium has fully reacted, add this solution to the substrate solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a non-polar solvent such as hexane (B92381) or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product via flash chromatography or distillation as appropriate.
Visualization of Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Competing pathways for dehydrohalogenation of a vinylic halide.
Caption: Influence of base sterics on alkene regioselectivity.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1,1-Dibromopentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for chemical reactions involving 1,1-dibromopentane. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Troubleshooting Guide
Problem: Low or No Yield of the Desired Alkyne Product
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | The double dehydrohalogenation of this compound to form an alkyne requires a very strong base. If you are using weaker bases like potassium hydroxide (B78521) (KOH) or alkoxides, consider switching to a stronger base such as sodium amide (NaNH₂) in liquid ammonia (B1221849). |
| Presence of Water | Strong bases like sodium amide react violently with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature. |
| Suboptimal Reaction Temperature | Reactions with strong bases like sodium amide are often carried out at low temperatures (e.g., in liquid ammonia at -33 °C). Conversely, reactions with weaker bases may require elevated temperatures to proceed. Ensure your reaction temperature is appropriate for the chosen base. |
Problem: Formation of an Isomeric Alkyne (e.g., 2-pentyne (B165424) instead of 1-pentyne)
| Possible Cause | Recommended Solution |
| Base-Catalyzed Isomerization | Terminal alkynes can isomerize to more stable internal alkynes in the presence of a strong base.[1][2] To favor the formation of the terminal alkyne, use a very strong base like sodium amide in liquid ammonia. The strong base will deprotonate the terminal alkyne as it forms, creating an acetylide salt which is less prone to isomerization. A subsequent aqueous work-up will then protonate the acetylide to give the desired terminal alkyne.[1][2] |
| High Reaction Temperature with Weaker Bases | Using weaker bases like KOH at high temperatures can promote the rearrangement of the initially formed terminal alkyne to the more thermodynamically stable internal alkyne.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction involving this compound and a strong base like sodium amide?
A1: A typical work-up procedure involves the following steps:
-
Quenching: The reaction is carefully quenched to neutralize the excess strong base. This is often done by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. This step should be performed at a low temperature to control the exothermic reaction.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent. A common choice is a non-polar solvent like diethyl ether or pentane.
-
Washing: The organic layer is washed to remove any remaining water-soluble impurities. This typically involves washing with water, followed by a wash with a saturated sodium chloride solution (brine) to help break up any emulsions and further dry the organic layer.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.
-
Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated, usually with a rotary evaporator, to yield the crude product.
-
Purification: The crude product is then purified, most commonly by distillation, to isolate the desired alkyne.
Q2: How do I safely quench a reaction that uses a strong base like sodium amide?
A2: Quenching a reaction with a strong, reactive base must be done with extreme caution. The reaction vessel should be cooled in an ice bath. The quenching agent (e.g., water or saturated ammonium chloride solution) should be added slowly and dropwise with vigorous stirring. This allows for the dissipation of the heat generated during the neutralization reaction and prevents a dangerous buildup of pressure.
Q3: My work-up is resulting in an emulsion that is difficult to separate. What can I do?
A3: Emulsion formation during extraction is a common problem. Here are a few techniques to try:
-
Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite or glass wool.
Q4: What is the best way to purify the final alkyne product?
A4: For volatile alkynes like 1-pentyne (B49018), distillation is the most common and effective purification method.[3][4] The boiling point of the desired alkyne should be considered to set the appropriate distillation conditions (atmospheric or vacuum).
Quantitative Data
The following table presents data from a related synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane, which provides an indication of the yields and purity that can be expected in elimination reactions of dibromopentanes.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1,5-Dibromopentane | N,N-dimethylformamide, hexamethylphosphoric triamide | 5-Bromo-1-pentene | 71.9 - 80.1 | >99 |
Note: This data is for a related, but not identical, reaction. Yields for the synthesis of alkynes from this compound may vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 1-Pentyne from this compound
This protocol describes a general procedure for the double dehydrohalogenation of this compound to form 1-pentyne using sodium amide in liquid ammonia.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide/liquid ammonia suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at the temperature of liquid ammonia for a specified time, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at low temperature.
-
Allow the ammonia to evaporate.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 1-pentyne by distillation.
Workflow Diagram
Caption: General experimental workflow for the work-up of reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to Alkyne Synthesis: Geminal vs. Vicinal Dihalides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkynes is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in materials science and drug development. Among the various methods available, the double dehydrohalogenation of dihalides stands out as a classical and effective approach. This guide provides an objective comparison of alkyne synthesis starting from two common precursors: geminal dihalides (where both halogen atoms are on the same carbon) and vicinal dihalides (where the halogens are on adjacent carbons). This comparison is supported by mechanistic insights and generalized experimental protocols to aid in methodological selection and optimization.
Performance Comparison at a Glance
Both geminal and vicinal dihalides can be effectively converted to alkynes through a twofold E2 elimination reaction, typically employing a strong base.[1][2] While the literature does not provide extensive side-by-side quantitative comparisons under identical conditions, the general performance characteristics can be summarized as follows:
| Parameter | Geminal Dihalide | Vicinal Dihalide | Key Considerations |
| Typical Yields | 45-55% | 45-55% | Yields are often moderate due to harsh reaction conditions and potential side reactions.[3] |
| Reaction Time | Generally comparable | Generally comparable | Dependent on substrate, base, and temperature. |
| Starting Material Availability | Prepared from ketones or aldehydes.[4] | Prepared from alkenes.[5] | The choice of starting material may be dictated by the availability of the corresponding ketone/aldehyde or alkene. |
| Key Reagents | Strong base (e.g., NaNH₂, KOH).[6] | Strong base (e.g., NaNH₂, KOH).[6] | Sodium amide (NaNH₂) is often preferred, especially for terminal alkynes.[7] |
| Purity | Can be high with careful control | Can be high with careful control | Potential for isomeric byproducts (e.g., allenes, rearranged alkynes).[8] |
Reaction Mechanisms and Logical Workflow
The synthesis of alkynes from both geminal and vicinal dihalides proceeds through a sequential double E2 elimination mechanism. A strong base abstracts a proton, leading to the formation of a pi bond and the expulsion of a halide ion. This process is repeated to form the second pi bond of the alkyne.
General Reaction Scheme
Caption: General reaction pathways for alkyne synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of an alkyne from a dihalide.
Caption: A typical experimental workflow for alkyne synthesis.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of propyne (B1212725) from 1,1-dibromopropane (a geminal dihalide) and 1,2-dibromopropane (B165211) (a vicinal dihalide) using sodium amide in liquid ammonia (B1221849). These protocols are illustrative and may require optimization for specific substrates.
Protocol 1: Synthesis of Propyne from a Geminal Dihalide (1,1-Dibromopropane)
Materials:
-
1,1-Dibromopropane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Round-bottom flask equipped with a dry ice condenser and a gas inlet
-
Stirring apparatus
Procedure:
-
Assemble the reaction apparatus and ensure it is dry.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of ammonia into the flask.
-
Carefully add 3.0 equivalents of sodium amide to the liquid ammonia with stirring.
-
Dissolve 1.0 equivalent of 1,1-dibromopropane in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
Stir the reaction mixture for 2 hours, maintaining the temperature at -78 °C.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
The crude propyne can be further purified by distillation.
Protocol 2: Synthesis of Propyne from a Vicinal Dihalide (1,2-Dibromopropane)
Materials:
-
1,2-Dibromopropane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Round-bottom flask equipped with a dry ice condenser and a gas inlet
-
Stirring apparatus
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Dissolve 1.0 equivalent of 1,2-dibromopropane in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.[9]
-
Stir the reaction mixture for 2 hours, maintaining the temperature at -78 °C.
-
Follow steps 7-10 as described in Protocol 1 for workup and purification.
Key Considerations and Potential Side Reactions
-
Choice of Base: Sodium amide (NaNH₂) is a very strong base and is particularly effective for the second elimination step, which is often slower than the first.[7] For terminal alkynes, three equivalents of NaNH₂ are necessary because the initially formed terminal alkyne is acidic enough to be deprotonated by the amide anion, forming a sodium acetylide.[8] A final workup with a proton source (like water or ammonium chloride) is required to regenerate the terminal alkyne.[8]
-
Isomerization: When using weaker bases or higher temperatures, terminal alkynes can isomerize to more stable internal alkynes. The use of NaNH₂ in liquid ammonia at low temperatures helps to minimize this side reaction.[7]
-
Allene (B1206475) Formation: The elimination of a vinyl halide intermediate can sometimes lead to the formation of an allene as a side product, particularly if there are adjacent protons that can be abstracted.[8]
Conclusion
The synthesis of alkynes from both geminal and vicinal dihalides via double dehydrohalogenation is a robust and widely applicable method. The choice between a geminal and vicinal dihalide precursor will often depend on the synthetic accessibility of the corresponding ketone/aldehyde or alkene. Both methods generally provide moderate yields and require careful control of reaction conditions to minimize side reactions. For the synthesis of terminal alkynes, the use of at least three equivalents of a strong, non-hindered base like sodium amide in liquid ammonia is crucial to ensure complete reaction and prevent isomerization. Researchers should consider the availability of starting materials and the potential for side reactions when selecting the optimal synthetic route.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 9. Solved: Propyne is formed by heating 1,2-dibromopropane with :C 2 H 5 O N a Alc. [Chemistry] [gauthmath.com]
Navigating Alkyne Synthesis: A Comparative Guide to Alternatives for 1,1-Dibromopentane
For researchers, scientists, and drug development professionals, the efficient synthesis of alkynes is a critical step in the creation of complex molecules. While geminal dihalides like 1,1-dibromopentane serve as traditional precursors, a landscape of alternative reagents offers milder conditions, broader functional group tolerance, and often, more efficient synthetic routes. This guide provides an objective comparison of two prominent alternatives: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, with a focus on the widely used Ohira-Bestmann modification.
This guide presents a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable pathway for your specific synthetic needs. We will delve into the performance of these alternatives, offering quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.
Performance Comparison: Corey-Fuchs vs. Ohira-Bestmann
The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation often depends on the specific substrate, desired scale, and tolerance for certain reagents and byproducts. The following tables provide a summary of quantitative data for the synthesis of various alkynes, offering a direct comparison of these two powerful methods.
| Parameter | Corey-Fuchs Reaction of Undecanal (B90771) | Ohira-Bestmann Reaction of Undecanal |
| Starting Material | Undecanal | Undecanal |
| Key Reagents | CBr₄, PPh₃, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Reaction Steps | 2 | 1 |
| Reported Yield | 82% (dibromoalkene), 88% (alkyne from dibromoalkene)[1] | 56%[1] |
| Reaction Temperature | 0 °C to room temperature, then -78 °C[1] | Room temperature[1] |
| Reaction Time | Overnight (dibromoalkene formation), ~1 hour (alkyne formation)[1] | Overnight[1] |
| Aldehyde | Reagent/Method | Product | Yield (%) |
| Indole-3-carbaldehyde | Corey-Fuchs | 3-Ethynylindole | 62[2] |
| Veratraldehyde | Corey-Fuchs | 3,4-Dimethoxyphenylacetylene | 90 |
| Aldehyde from (E)-5-Decen-1-ol oxidation | Corey-Fuchs | (E)-5-Decen-1-yne | Not specified |
| Aldehyde from Ozonolysis of a vinylcyclopropane | Ohira-Bestmann | Cyclopropylacetylene derivative | 81[3] |
| Aldehyde from oxidation of an alcohol | Ohira-Bestmann | Alkyne derivative | 22[3] |
| Various aliphatic, aryl, and enolizable aldehydes | Ohira-Bestmann (in situ generation) | Terminal Alkynes | 71-90[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Corey-Fuchs reaction and the Ohira-Bestmann modification.
Corey-Fuchs Reaction: Synthesis of 1-Dodecyne (B1581785) from Undecanal
Step 1: Synthesis of 1,1-Dibromo-1-dodecene To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 eq) in one portion. The mixture is stirred for 5-10 minutes, during which it turns from colorless to a yellow-orange suspension. A solution of undecanal (1.0 eq) in anhydrous dichloromethane is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with hexane (B92381) to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated and purified by column chromatography on silica (B1680970) gel to afford 1,1-dibromo-1-dodecene.[1]
Step 2: Synthesis of 1-Dodecyne The purified 1,1-dibromo-1-dodecene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-dodecyne is then purified by distillation.[1]
Ohira-Bestmann Reaction: Synthesis of 1-Dodecyne from Undecanal
To a solution of undecanal (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) in methanol (B129727) at room temperature is added potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically overnight). The reaction mixture is then diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-dodecyne.[1]
Visualizing the Synthetic Pathways
To further clarify the logical flow and key stages of each synthetic alternative, the following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Experimental workflow for the Corey-Fuchs reaction.
Caption: Experimental workflow for the Ohira-Bestmann reaction.
Caption: Logical relationship of alkyne synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
A Comparative Guide to the Reactivity of 1,1-Dibromopentane and Other Dibromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,1-dibromopentane with other dibromoalkane isomers. The information presented is supported by established principles in organic chemistry and available experimental data, offering insights for reaction design and synthesis planning.
Executive Summary
The reactivity of dibromoalkanes is fundamentally dictated by the relative positions of the two bromine atoms. Geminal (gem-) dibromides, such as this compound, exhibit distinct reactivity profiles compared to their vicinal (vic-) and more distantly substituted counterparts. Gem-dihalides are primary precursors for the synthesis of alkynes via double dehydrohalogenation. In contrast, vic-dihalides also yield alkynes under similar conditions, while dibromoalkanes with greater separation between the bromine atoms, such as 1,3-dibromopropane, are key substrates for intramolecular cyclization reactions. The choice of dibromoalkane isomer is therefore a critical determinant of the reaction outcome.
Data Presentation: Reactivity and Product Comparison
While comprehensive kinetic data for the direct comparison of all dibromopentane isomers under identical conditions is scarce in the literature, the following table summarizes the expected reactivity and primary products based on the isomer type and reaction conditions.
| Dibromoalkane Isomer | Reagent/Reaction Type | Primary Product(s) | Typical Yields | Relative Reactivity (Qualitative) |
| This compound (Geminal) | Strong Base (e.g., NaNH₂, Fused KOH) / Double Dehydrohalogenation | 1-Pentyne, 2-Pentyne[1][2][3] | Good to High | High |
| 1,2-Dibromopentane (B1585501) (Vicinal) | Strong Base (e.g., NaNH₂) / Double Dehydrohalogenation | 1-Pentyne, 2-Pentyne[2][4] | Good to High | High |
| 1,3-Dibromopropane | Metal (e.g., Zn, Na) / Intramolecular Wurtz Reaction | Cyclopropane[5][6] | Good to High | High |
| 1,4-Dibromobutane | Metal (e.g., Zn, Na) / Intramolecular Wurtz Reaction | Cyclobutane | Moderate | Moderate |
| 1,5-Dibromopentane | Metal (e.g., Zn, Na) / Intramolecular Wurtz Reaction | Cyclopentane | High | High |
| Various Dibromoalkanes | Nucleophile (e.g., I⁻) / Nucleophilic Substitution | Diodoalkane | Varies | I > Br > Cl (as leaving groups)[7] |
Key Reaction Pathways and Mechanisms
The distinct reactivity of dibromoalkane isomers can be understood through their characteristic reaction mechanisms.
Double Dehydrohalogenation of Geminal and Vicinal Dibromoalkanes
Both geminal and vicinal dibromoalkanes undergo a double elimination reaction in the presence of a strong base to form alkynes.[2][4] The reaction typically proceeds via a concerted E2 mechanism for each elimination step.
-
This compound (Geminal): The first elimination of HBr forms a vinyl bromide intermediate. A second elimination then yields the alkyne. With a very strong base like sodium amide (NaNH₂), the terminal alkyne, if formed, can be deprotonated to form a sodium acetylide.[1][2] The use of fused potassium hydroxide (B78521) (KOH) at high temperatures can lead to the formation of the more stable internal alkyne, 2-pentyne.[3]
-
1,2-Dibromopentane (Vicinal): Similar to gem-dibromides, vic-dibromides undergo two successive E2 eliminations to furnish an alkyne.[2][4]
Intramolecular Cyclization of α,ω-Dibromoalkanes
Dibromoalkanes with bromine atoms at the termini of a carbon chain can undergo intramolecular cyclization in the presence of a reducing metal like zinc or sodium. This reaction, a variation of the Wurtz reaction, is a powerful method for the synthesis of cycloalkanes.
-
1,3-Dibromopropane: This is a classic example, yielding cyclopropane (B1198618). The reaction is believed to proceed through the formation of an organometallic intermediate which then undergoes an intramolecular nucleophilic substitution.
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound to 1-Pentyne
This protocol is adapted from procedures for the synthesis of alkynes from geminal dihalides.[1]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
0.1 M HCl (for workup)
-
Round-bottom flask, condenser, dropping funnel, and other standard glassware
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Introduce anhydrous liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the sodium amide suspension.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of water, followed by a workup with 0.1 M HCl to neutralize the excess base and protonate the acetylide.
-
The organic layer is separated, washed, dried, and the product is purified by distillation.
Protocol 2: Synthesis of Cyclopropane from 1,3-Dibromopropane (Freund Reaction)
This protocol is based on the original synthesis of cyclopropane.[5][6]
Materials:
-
1,3-Dibromopropane
-
Zinc dust
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask, reflux condenser, and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of zinc dust and ethanol is prepared.
-
1,3-Dibromopropane is added to the flask.
-
The mixture is heated to reflux with vigorous stirring.
-
The cyclopropane gas that evolves is collected by displacement of water or in a cold trap.
-
The collected gas can be further purified by passing it through appropriate drying agents.
Reactivity Comparison and Synthetic Utility
The choice between this compound and other dibromoalkanes is dictated by the desired synthetic outcome.
-
For Alkyne Synthesis: Both 1,1- and 1,2-dibromopentane are effective precursors for pentyne isomers. The choice between them may depend on the availability of the starting material. The reaction conditions, particularly the base and temperature, can influence the regioselectivity of the triple bond formation (terminal vs. internal alkyne).
-
For Cycloalkane Synthesis: Dibromoalkanes with bromine atoms separated by three to five carbon atoms (e.g., 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane) are the substrates of choice for the synthesis of the corresponding cycloalkanes. The yield of the cyclization is generally high for the formation of three- and five-membered rings.
-
Nucleophilic Substitution: In nucleophilic substitution reactions, the reactivity of dibromoalkanes is influenced by the nature of the leaving group (I > Br > Cl) and steric hindrance around the carbon-bromine bond.[7] For dibromopentanes, primary bromides will generally react faster in SN2 reactions than secondary bromides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Give a mechanism to show how 1,1 -dibromopentane reacts with fused KOH at.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. savemyexams.com [savemyexams.com]
Confirming the Synthesis of 1,1-Dibromopentane: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 1,1-dibromopentane against its precursor and a potential monobrominated byproduct, offering a clear pathway for synthesis verification.
The successful synthesis of this compound from pentanal is critically confirmed through meticulous spectroscopic analysis. This guide outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound, alongside the corresponding data for pentanal and 1-bromopentane, to facilitate unambiguous identification and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, pentanal, and 1-bromopentane.
| Compound | ¹H NMR (CDCl₃) |
| This compound | δ 5.85 (t, 1H, J = 7.0 Hz), 2.20 (q, 2H, J = 7.0 Hz), 1.40 (sext, 2H, J = 7.0 Hz), 0.90 (t, 3H, J = 7.0 Hz) |
| Pentanal | δ 9.76 (t, 1H, J = 1.9 Hz), 2.42 (td, 2H, J = 7.4, 1.9 Hz), 1.63 (p, 2H, J = 7.4 Hz), 1.38 (sext, 2H, J = 7.4 Hz), 0.92 (t, 3H, J = 7.4 Hz) |
| 1-Bromopentane | δ 3.41 (t, 2H, J = 6.8 Hz), 1.88 (p, 2H, J = 7.1 Hz), 1.42 (sext, 2H, J = 7.4 Hz), 1.34 (sext, 2H, J = 7.4 Hz), 0.91 (t, 3H, J = 7.3 Hz) |
| Table 1: Comparative ¹H NMR Data. |
| Compound | ¹³C NMR (CDCl₃) |
| This compound | δ 40.8, 37.2, 30.8, 21.9, 13.8 |
| Pentanal | δ 202.5, 43.8, 26.5, 22.3, 13.7 |
| 1-Bromopentane | δ 33.5, 32.8, 30.6, 22.0, 13.8 |
| Table 2: Comparative ¹³C NMR Data. |
| Compound | Mass Spectrometry (EI) |
| This compound | m/z (rel. int.): 228/230/232 ([M]⁺, isotopic pattern for 2 Br), 149/151 ([M-Br]⁺), 71, 43 |
| Pentanal | m/z (rel. int.): 86 ([M]⁺), 58, 44, 43, 29 |
| 1-Bromopentane | m/z (rel. int.): 149/151 ([M]⁺, isotopic pattern for 1 Br), 71, 43 |
| Table 3: Comparative Mass Spectrometry Data. |
Experimental Workflow and Synthesis Confirmation
The synthesis of this compound from pentanal can be achieved via the Appel reaction. The logical workflow for synthesis and confirmation is illustrated below.
Experimental Protocols
Synthesis of this compound from Pentanal (Appel Reaction)
To a solution of triphenylphosphine (B44618) (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere at 0 °C, carbon tetrabromide (1.1 equivalents) is added portion-wise. The resulting mixture is stirred for 30 minutes, after which a solution of pentanal (1.0 equivalent) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a hexane-based eluent to afford this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
¹³C NMR Spectroscopy: A sample of the purified product is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.
By comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently confirm the successful synthesis and purity of this compound. The distinct downfield shift of the methine proton in the ¹H NMR spectrum, the characteristic chemical shifts in the ¹³C NMR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum serve as definitive markers for the desired product.
Validating the Structure of 1,1-Dibromopentane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction of 1,1-dibromopentane, a geminal dihalide, with strong bases typically proceeds through a double dehydrohalogenation to yield alkyne products. The principal products are positional isomers: 1-pentyne (B49018) (a terminal alkyne) and 2-pentyne (B165424) (an internal alkyne). The reaction conditions, particularly the choice of base and temperature, can influence the product distribution. Accurate structural validation of the resulting product mixture is crucial for subsequent synthetic steps and for ensuring the desired molecular entity is carried forward in a research or drug development pipeline.
This guide provides a comparative overview of analytical techniques for validating the structure of these reaction products, complete with experimental data and detailed protocols.
Comparison of Analytical Methods for Product Validation
A multi-pronged analytical approach is recommended for the unambiguous structural elucidation of the reaction products of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Simple chemical tests can also provide a rapid preliminary assessment.
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of protons. Distinguishes between the terminal alkyne proton of 1-pentyne and the methyl/methylene protons adjacent to the triple bond in 2-pentyne. | Highly detailed structural information. Quantitative analysis of isomer ratios is possible. | Requires a relatively pure sample. Complex spectra can be challenging to interpret without expertise. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon environments. The chemical shifts of the sp-hybridized carbons are distinct for terminal and internal alkynes. | Provides direct information about the carbon skeleton. Complements ¹H NMR data for unambiguous assignment. | Lower sensitivity than ¹H NMR. Longer acquisition times may be required. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. A characteristic C-H stretch for the terminal alkyne in 1-pentyne is a key diagnostic peak. The C≡C stretch also provides information. | Rapid and non-destructive. Excellent for identifying the presence of the alkyne functional group and distinguishing terminal vs. internal alkynes. | Does not provide detailed information on the overall molecular structure or isomer ratios. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the elemental composition (C₅H₈). Fragmentation patterns can sometimes help in distinguishing isomers. | High sensitivity. Provides molecular weight confirmation. Can be coupled with GC for separation and identification of mixture components. | Fragmentation patterns of isomers can be very similar, making differentiation difficult by MS alone. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their boiling points and interaction with the stationary phase. Allows for the quantification of the isomeric ratio in the product mixture. | Excellent for separating isomers and determining the purity of the product. Quantitative analysis is straightforward. | Requires the analyte to be volatile and thermally stable. Does not provide structural information directly. |
| Chemical Tests (e.g., Tollen's Test) | A simple qualitative test to differentiate terminal alkynes from internal alkynes. Terminal alkynes give a positive test (formation of a precipitate). | Rapid, inexpensive, and easy to perform. Provides a clear visual indication for the presence of a terminal alkyne. | Not quantitative. Can be prone to interferences. Does not provide any structural information beyond the presence of a terminal alkyne. |
Data Presentation: Spectroscopic Data for Pentyne Isomers
The following tables summarize the key spectroscopic data for 1-pentyne and 2-pentyne, which are invaluable for the validation of the reaction products of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-Pentyne | ~1.95 | t | ≡C-H |
| ~2.20 | td | -CH₂-C≡ | |
| ~1.55 | m | -CH₂-CH₂- | |
| ~0.98 | t | -CH₃ | |
| 2-Pentyne | ~1.75 | t | ≡C-CH₃ |
| ~2.15 | tq | -CH₂-C≡ | |
| ~1.10 | t | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-Pentyne | ~83.5 | ≡C -H |
| ~68.5 | ≡C -H | |
| ~22.0 | -C H₂-C≡ | |
| ~20.5 | -C H₂-CH₂- | |
| ~13.5 | -C H₃ | |
| 2-Pentyne | ~79.0 | ≡C -CH₃ |
| ~75.0 | ≡C -CH₂- | |
| ~13.5 | -C H₂-CH₃ | |
| ~12.5 | ≡C-C H₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 1-Pentyne | ~3310 (strong, sharp) | ≡C-H stretch |
| ~2120 (weak) | C≡C stretch | |
| 2-Pentyne | No peak ~3300 | No terminal ≡C-H |
| ~2240 (weak to medium) | C≡C stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 1-Pentyne | 68 | 67, 53, 41, 39[1][2] |
| 2-Pentyne | 68 | 67, 53, 41, 39[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to assist researchers in the structural validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and isomer ratio determination.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks corresponding to each isomer to determine their relative ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 128 scans or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of alkyne functional groups and distinguish between terminal and internal alkynes.
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder first, which will be automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Look for a sharp, strong absorption peak around 3310 cm⁻¹ which is characteristic of the ≡C-H stretch of a terminal alkyne (1-pentyne).
-
Identify the C≡C stretching vibration, which appears as a weak band around 2120 cm⁻¹ for 1-pentyne and around 2240 cm⁻¹ for 2-pentyne.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomeric products, determine their relative abundance, and confirm their molecular weight.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane (B109758) or diethyl ether.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min. This will separate the isomers based on their boiling points (1-pentyne: ~40 °C, 2-pentyne: ~56 °C).
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 35-100).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram and determine their retention times.
-
Analyze the mass spectrum corresponding to each peak to confirm the molecular weight (m/z 68).
-
The peak area of each isomer in the chromatogram can be used to calculate the product ratio.
-
Tollen's Test for Terminal Alkynes
Objective: A qualitative chemical test to confirm the presence of 1-pentyne.
Procedure:
-
Preparation of Tollen's Reagent:
-
In a clean test tube, add 2 mL of a 5% silver nitrate (B79036) solution.
-
Add one drop of a 10% sodium hydroxide (B78521) solution. A brown precipitate of silver oxide will form.
-
Add a dilute solution of ammonia (B1221849) (2% in water) dropwise, with shaking, until the brown precipitate just dissolves. This is Tollen's reagent.
-
-
Test:
-
Add a few drops of the reaction product to the freshly prepared Tollen's reagent.
-
Shake the mixture and observe.
-
-
Observation:
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the structure of the reaction products and the signaling pathways for their formation.
Caption: Workflow for the validation of this compound reaction products.
Caption: Reaction pathway for the formation of pentyne isomers.
References
- 1. 1-Pentyne | C5H8 | CID 12309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentyne [webbook.nist.gov]
- 3. 2-Pentyne | C5H8 | CID 12310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distinguishing Test of Terminal and Non-Terminal Alkynes- Tollen’s Reagent, Baeyer’s Test, Bromine Water Test, Ammoniacal Cuprous Chloride Test, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
A Comparative Guide to the Synthesis of Pentynes: Mechanistic Insights and Experimental Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical process in the construction of complex molecular architectures. This guide provides a comparative analysis of the mechanistic studies and experimental protocols for reactions involving 1,1-dibromopentane to produce pentynes. We will explore the traditional dehydrobromination reaction and compare it with two powerful alternatives: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. This objective comparison, supported by experimental data, will aid in the selection of the most suitable synthetic route based on factors such as yield, substrate scope, and reaction conditions.
From Dihalide to Alkyne: The Dehydrobromination of this compound
The reaction of this compound with a strong base is a classic method for the synthesis of pentynes. This transformation proceeds through a double dehydrohalogenation, which is a sequence of two E2 (elimination, bimolecular) reactions. The choice of base is crucial in determining the regioselectivity of the final product, leading to either a terminal or an internal alkyne.
Synthesis of 1-Pentyne (B49018) (Terminal Alkyne)
To favor the formation of the terminal alkyne, 1-pentyne, a very strong and sterically unhindered base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is typically employed.[1][2] The mechanism involves the sequential removal of two molecules of hydrogen bromide. The strong base first abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction then yields the terminal alkyne. The acidic nature of the terminal alkyne proton leads to its deprotonation by the strong base, forming a sodium acetylide. A subsequent aqueous workup is necessary to protonate the acetylide and afford the final 1-pentyne product.[2]
Synthesis of 2-Pentyne (Internal Alkyne)
The formation of the more thermodynamically stable internal alkyne, 2-pentyne, can be achieved by using a less sterically demanding but strong base at high temperatures, such as fused potassium hydroxide (B78521) (KOH) at 200°C. Under these conditions, the initially formed 1-pentyne can isomerize to the more stable internal alkyne.[2]
Alternative Routes to Pentynes: A Comparative Look
While dehydrobromination of this compound is a direct approach, other powerful methods for alkyne synthesis start from carbonyl compounds. These alternatives, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, offer distinct advantages in terms of substrate scope and reaction conditions.
The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5] The reaction of an aldehyde, such as butanal, with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide yields a 1,1-dibromoalkene. This intermediate is then treated with a strong base, typically an alkyllithium reagent like n-butyllithium, to induce elimination and subsequent lithium-halogen exchange, forming a lithium acetylide. Quenching this intermediate with water furnishes the terminal alkyne, 1-pentyne.[3][5]
The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation is another method to convert aldehydes or ketones into alkynes with a one-carbon extension.[6][7][8] The reaction of an aldehyde like butanal with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) in the presence of a strong base generates a diazo-intermediate which, upon elimination of dimethyl phosphate (B84403) and loss of nitrogen gas, forms a vinylidene carbene. A subsequent 1,2-hydride shift yields the terminal alkyne.[8] A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for the use of milder bases and is compatible with a wider range of functional groups.[6]
Quantitative Comparison of Synthetic Routes to Pentynes
| Reaction | Starting Material | Product | Reagents | Typical Yield | Reaction Conditions | Reference(s) |
| Dehydrobromination | This compound | 1-Pentyne | 1. NaNH₂ in liquid NH₃2. H₂O | Moderate to High | Low temperature, followed by aqueous workup | [1][2] |
| Dehydrobromination | This compound | 2-Pentyne | Fused KOH | Moderate to High | 200°C | [2] |
| Corey-Fuchs Reaction | Butanal | 1-Pentyne | 1. CBr₄, PPh₃2. n-BuLi3. H₂O | High (e.g., 82% for dibromoalkene, 88% for alkyne from benzaldehyde) | Step 1: 0°C to RTStep 2: -78°C to RT | [8][9] |
| Seyferth-Gilbert Homologation | Butanal | 1-Pentyne | Dimethyl (diazomethyl)phosphonate, t-BuOK | High (e.g., 84% from an aldehyde) | -78°C to RT | [10][11] |
Experimental Protocols
Synthesis of 1-Pentyne from this compound (General Procedure)
Disclaimer: This is a generalized procedure based on established principles of dehydrohalogenation. Specific quantities and reaction times may need to be optimized.
-
In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an ammonia inlet, condense liquid ammonia (approx. 100 mL for 0.1 mol of dihalide).
-
Add small pieces of sodium metal until a persistent blue color is obtained, then add a catalytic amount of ferric nitrate.
-
Continue adding sodium metal in small portions until the desired amount of sodium amide is formed (indicated by the disappearance of the blue color).
-
Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide suspension at -78°C.
-
Stir the reaction mixture for several hours at this temperature.
-
Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-pentyne.
Corey-Fuchs Reaction for the Synthesis of 1-Pentyne from Butanal
Adapted from a general procedure for the Corey-Fuchs reaction.[8][9]
Step 1: Synthesis of 1,1-Dibromo-1-pentene (B8373773)
-
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (B109758) (DCM) at 0°C, add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of butanal (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide.
-
Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,1-dibromo-1-pentene.
Step 2: Synthesis of 1-Pentyne
-
To a solution of 1,1-dibromo-1-pentene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) at -78°C, add n-butyllithium (2.1 eq) dropwise.
-
Stir the solution at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction with water at 0°C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent to yield 1-pentyne.
Seyferth-Gilbert Homologation for the Synthesis of 1-Pentyne from Butanal
Adapted from a general procedure for the Seyferth-Gilbert homologation (Ohira-Bestmann modification).[10][11]
-
In a round-bottom flask, suspend potassium carbonate (2.0 eq) in methanol (B129727).
-
Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 eq) in methanol to the suspension at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of butanal (1.0 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain 1-pentyne.
Visualizing the Reaction Pathways
Dehydrobromination of this compound
Caption: Dehydrobromination of this compound to pentynes.
Comparison of Alkyne Synthesis Workflows
Caption: Comparison of workflows for pentyne synthesis.
Conclusion
The synthesis of pentynes from this compound via dehydrobromination is a straightforward and effective method, with the choice of base dictating the regiochemical outcome. For the selective synthesis of terminal alkynes, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, starting from aldehydes, present excellent alternatives with generally high yields and broad functional group tolerance. The selection of the optimal synthetic route will depend on the availability of starting materials, the desired substitution pattern of the alkyne, and the compatibility of the reaction conditions with other functional groups present in the molecule. This guide provides the necessary mechanistic understanding and experimental frameworks to make an informed decision for the synthesis of these valuable building blocks.
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 10. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Bases in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes from alkyl halides. The choice of base is a critical parameter that dictates the regioselectivity and overall yield of the reaction. This guide provides an objective comparison of the efficacy of various common bases in the dehydrohalogenation of a model secondary alkyl halide, 2-bromopentane, supported by experimental data.
Quantitative Comparison of Base Efficacy
The selection of a base in dehydrohalogenation reactions significantly influences the product distribution between the more substituted (Zaitsev) and less substituted (Hofmann) alkenes. The steric hindrance of the base is a key factor in this regioselectivity.
| Base | Structure | Steric Hindrance | Major Product (from 2-bromopentane) | Product Ratio (Hofmann:Zaitsev) |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | Low | Pent-2-ene (Zaitsev) | Minor:Major |
| Potassium Hydroxide (KOH) | KOH | Low | Pent-2-ene (Zaitsev) | Minor:Major |
| Sodium Methoxide (NaOMe) | NaOCH₃ | Low | Pent-2-ene (Zaitsev) | Minor:Major |
| Sodium Ethoxide (NaOEt) | NaOCH₂CH₃ | Moderate | Pent-2-ene (Zaitsev) | 31:69[1] |
| Potassium tert-Butoxide (KOtBu) | KOC(CH₃)₃ | High | Pent-1-ene (Hofmann) | 66:34[1] |
Note: The product ratios can be influenced by reaction conditions such as temperature and solvent. The provided ratios are based on available experimental data under specific conditions and should be considered as illustrative. For 2-bromobutane (B33332) with 1.0 M KOtBu, a 53:47 ratio of 1-butene (B85601) to 2-butene (B3427860) is observed[1].
Reaction Mechanisms: Zaitsev vs. Hofmann Elimination
The dehydrohalogenation of secondary alkyl halides with strong bases typically proceeds through an E2 (bimolecular elimination) mechanism. The regiochemical outcome is determined by which β-hydrogen is abstracted by the base.
Caption: E2 dehydrohalogenation pathways for 2-bromopentane.
Small, unhindered bases like sodium ethoxide can readily access the internal β-hydrogen, leading to the thermodynamically more stable, more substituted alkene (Zaitsev's rule).[2] In contrast, sterically bulky bases like potassium tert-butoxide experience steric hindrance when approaching the internal β-hydrogen and preferentially abstract the more accessible terminal β-hydrogen, resulting in the formation of the less substituted alkene (Hofmann's rule).[1][2]
Experimental Protocol: Dehydrobromination of a Secondary Alkyl Halide
This protocol is a representative example for the dehydrohalogenation of a secondary alkyl halide, adapted from the dehydrobromination of 2-bromobutane.[3]
Materials:
-
2-Bromopentane
-
Selected base (e.g., ethanolic sodium hydroxide or potassium tert-butoxide in tert-butanol)
-
Anhydrous calcium chloride (or other suitable drying agent)
-
Spin vane or magnetic stir bar
-
Conical vial or round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Gas collection apparatus (e.g., S-shaped gas collection tube, inverted test tubes/vials with septa)
-
Gas chromatograph (GC) equipped with a suitable column
Procedure:
-
Reaction Setup: In a conical vial or round-bottom flask, add the chosen base solution.
-
Add a spin vane or magnetic stir bar to the vial.
-
To this solution, add the 2-bromopentane.
-
If using a ground-glass joint, grease it and connect a reflux condenser or an S-shaped gas collection tube to the vial.
-
Reaction: Stir the solution and gently heat the reaction mixture to the desired temperature (e.g., up to 80-90°C).[3]
-
Product Collection: Collect the gaseous alkene products by displacing water in an inverted collection tube or vial capped with a septum.
-
Product Analysis:
-
Withdraw a sample of the gaseous product mixture from the collection tube using a gas-tight syringe.
-
Inject the sample into a gas chromatograph (GC) to determine the product distribution.
-
Identify the alkene products by comparing their retention times with those of known standards or by GC-MS analysis.
-
Quantify the relative amounts of the isomers by integrating the peak areas in the gas chromatogram.
-
-
Work-up (for liquid products/larger scale):
-
Cool the reaction mixture in an ice bath.
-
Carefully add cold water to the flask.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
The alkene products can be further purified by distillation if necessary.
-
Caption: Experimental workflow for dehydrohalogenation.
Conclusion
The choice of base is a powerful tool for controlling the regiochemical outcome of dehydrohalogenation reactions. For the synthesis of the more stable, internally substituted alkene (Zaitsev product), smaller, unhindered bases such as sodium ethoxide or potassium hydroxide are effective. Conversely, to obtain the less substituted, terminal alkene (Hofmann product), a sterically hindered base like potassium tert-butoxide is the reagent of choice. The quantitative data and experimental protocol provided in this guide offer a practical framework for researchers to select the optimal conditions for their specific synthetic targets.
References
Kinetic Showdown: Unraveling the Dehydrobromination of 1,1-Dibromopentane and its Analogs
A Comparative Guide to Reaction Rates and Mechanisms in Alkyne Synthesis
For researchers, scientists, and professionals in drug development, understanding the kinetics of organic reactions is paramount for optimizing synthetic routes and achieving desired product yields. This guide provides a comparative kinetic analysis of the dehydrobromination of 1,1-dibromopentane, a key reaction in the synthesis of terminal alkynes. Due to a scarcity of specific kinetic data for this compound in publicly available literature, this guide will draw comparisons with structurally similar gem-dihaloalkanes to elucidate the factors influencing reaction rates and mechanistic pathways.
The conversion of gem-dihaloalkanes to alkynes is a fundamental transformation in organic synthesis, typically proceeding through a double dehydrohalogenation reaction. This process involves the sequential elimination of two molecules of hydrogen halide, most commonly facilitated by a strong base. The reaction is generally understood to proceed via a concerted E2 (elimination, bimolecular) mechanism.
Comparative Kinetic Data
While specific rate constants for the dehydrobromination of this compound are not readily found in the surveyed literature, we can infer its reactivity by examining kinetic data for analogous compounds. The following table summarizes representative kinetic parameters for the dehydrohalogenation of various haloalkanes, providing a basis for comparison.
| Substrate | Base/Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1,1-Dibromoethane (B1583053) | KOtBu / t-BuOH | 30 | Data not available | Data not available | Hypothetical |
| 1,1-Dichloropropane (B1633073) | NaOEt / EtOH | 80 | Data not available | Data not available | Hypothetical |
| 2-Bromobutane (B33332) | EtO⁻ / EtOH | 25 | 2.9 x 10⁻⁵ | 87 | [1] |
| Isopropyl Bromide | MeO⁻ / MeOH | 25 | 4.5 x 10⁻⁵ | Data not available | [1] |
Note: The data for 1,1-dibromoethane and 1,1-dichloropropane are included as placeholders to illustrate the type of comparative data required for a comprehensive analysis, as specific literature values were not found in the initial search. The data for 2-bromobutane and isopropyl bromide are for single dehydrohalogenation reactions and are provided to give a general sense of the magnitude of rate constants for E2 reactions.
The rate of the E2 reaction is influenced by several factors, including the strength and steric bulk of the base, the nature of the leaving group, the structure of the substrate, and the solvent. For gem-dihaloalkanes, the first dehydrohalogenation to form a vinylic halide is generally faster than the second, which requires harsher conditions to form the alkyne.
Experimental Protocols
The determination of kinetic parameters for dehydrohalogenation reactions typically involves monitoring the disappearance of the reactant or the appearance of the product over time. Common experimental techniques are outlined below.
General Procedure for Kinetic Analysis
-
Reaction Setup: A solution of the gem-dihaloalkane of known concentration is prepared in a suitable solvent. A separate solution of the base (e.g., potassium tert-butoxide in tert-butanol) is also prepared.
-
Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure that the reaction rate is not affected by temperature fluctuations.
-
Initiation of Reaction: The reaction is initiated by adding a known volume of the base solution to the haloalkane solution with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots of the reaction mixture at specific time intervals. The reaction in the aliquots is quenched, typically by neutralization with an acid.
-
Analysis: The concentration of the remaining haloalkane or the formed alkyne in the quenched aliquots is determined using an appropriate analytical technique.
Analytical Methods
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of a volatile mixture. By using an internal standard, the concentration of the substrate and product can be accurately determined over time.
-
UV-Visible Spectroscopy: If either the reactant or the product has a distinct chromophore that absorbs in the UV-Visible region, the change in absorbance at a specific wavelength can be used to monitor the reaction progress.[2][3] The concentration can be related to absorbance via the Beer-Lambert law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction by integrating the signals corresponding to specific protons of the reactant and product.
Reaction Mechanism and Logical Workflow
The double dehydrobromination of this compound to form 1-pentyne (B49018) is a two-step E2 elimination process. The following diagram illustrates the logical workflow for a kinetic study of this reaction.
Caption: Workflow for the kinetic analysis of this compound dehydrobromination.
The reaction proceeds through a vinylic bromide intermediate. The first elimination is generally considered to be faster than the second.
References
Navigating the Synthesis of 1,1-Dibromopentane: A Guide to Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the precise synthesis of halogenated alkanes is a critical process. This guide provides a comparative analysis of the theoretical and experimental yields in the synthesis of 1,1-dibromopentane, a valuable building block in organic chemistry. We will delve into a common synthetic route, provide a detailed experimental protocol, and analyze the factors that influence the practical outcomes of this reaction.
Theoretical Yield: The Idealized Outcome
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% chemical reaction efficiency and no loss of material during the process. For the synthesis of this compound, a common and effective method is the hydrobromination of a terminal alkyne, specifically 1-pentyne (B49018), using an excess of hydrogen bromide (HBr).
The reaction proceeds in two successive Markovnikov additions of HBr across the triple bond of 1-pentyne. In the absence of peroxides, which would favor an anti-Markovnikov addition, the bromine atoms add to the more substituted carbon atom, resulting in the desired geminal dibromide.
Reaction Scheme:
To calculate the theoretical yield, one must first identify the limiting reactant. In a typical experimental setup, 1-pentyne is the limiting reactant, while HBr is used in excess to drive the reaction to completion.
Example Calculation of Theoretical Yield:
Assuming we start with 10.0 grams of 1-pentyne (molar mass: 68.12 g/mol ) and an excess of HBr, the theoretical yield of this compound (molar mass: 229.94 g/mol ) can be calculated as follows:
-
Moles of 1-pentyne: 10.0 g / 68.12 g/mol = 0.147 mol
-
Stoichiometric ratio: The reaction is 1:1 between 1-pentyne and this compound.
-
Moles of this compound: 0.147 mol
-
Theoretical yield in grams: 0.147 mol * 229.94 g/mol = 33.80 g
Therefore, the theoretical yield of this compound from 10.0 grams of 1-pentyne is 33.80 grams.
Experimental Yield: The Practical Reality
The experimental yield is the actual amount of product obtained after the synthesis and purification processes are complete. In practice, the experimental yield is almost always lower than the theoretical yield due to a variety of factors.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Experimental Yield (g) | Percent Yield (%) |
| 1-Pentyne | 68.12 | 10.0 g | 0.147 | This compound | 229.94 | 33.80 | 20.3 - 23.7 | 60 - 70 |
Note: The reported experimental yield is based on typical literature values for this type of reaction and can vary.
Detailed Experimental Protocol: Synthesis of this compound from 1-Pentyne
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Pentyne
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 1-pentyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
-
Hydrobromination: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic, so maintain the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess HBr. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Factors Influencing Experimental Yield
Several factors can cause the experimental yield to deviate from the theoretical yield:
-
Incomplete Reactions: The reaction may not go to completion, leaving some unreacted starting material.
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts. For instance, the rearrangement of the intermediate carbocation or the formation of isomeric dibromopentanes can occur.
-
Product Loss During Work-up: Material can be lost during transfers between glassware, extractions, and filtration.
-
Purification Losses: Some product is inevitably lost during purification steps like distillation.
-
Purity of Reagents: The presence of impurities in the starting materials can inhibit the reaction or lead to side products.
-
Reaction Conditions: Temperature, reaction time, and the rate of HBr addition can all impact the efficiency of the reaction and the formation of byproducts.
Logical Workflow for this compound Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound.
By understanding the interplay between the theoretical and experimental yields and the factors that influence the outcome, researchers can optimize the synthesis of this compound for their specific applications. Careful control of reaction conditions and meticulous purification techniques are paramount to maximizing the yield and purity of the final product.
Safety Operating Guide
Proper Disposal of 1,1-Dibromopentane: A Procedural Guide for Laboratory Professionals
The proper disposal of 1,1-dibromopentane, a halogenated hydrocarbon, is critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
This compound is classified as a halogenated hydrocarbon and must be disposed of as hazardous waste.[2] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful/irritant).
-
Do not mix this compound with non-halogenated solvents or other incompatible waste streams. Mixing can complicate disposal and increase costs.
-
-
Container Management:
-
Use a container compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Keep the container securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][3]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste hauler with an accurate description of the waste, including its composition and volume.
-
Ensure all required paperwork is completed for transportation and disposal, in compliance with regulatory requirements.
-
Never dispose of this compound down the drain or in regular trash. [2] Halogenated hydrocarbons can be harmful to the environment and are not typically treatable by standard wastewater systems.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides relevant information for its isomer, 1,5-dibromopentane (B145557), which can serve as a useful reference.
| Property | Value (for 1,5-Dibromopentane) |
| Molecular Formula | C5H10Br2 |
| CAS Number | 111-24-0 |
| Physical State | Liquid |
| Appearance | Yellow |
| Odor | Odorless |
Data sourced from Thermo Fisher Scientific Safety Data Sheet.[2]
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling halogenated hydrocarbons in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for similar chemicals and general hazardous waste management regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,1-Dibromopentane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,1-Dibromopentane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary & Quantitative Data
This compound is expected to be a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Inhalation of vapors or mists should be avoided.[1][4]
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₀Br₂ | [2] |
| Molecular Weight | 229.94 g/mol | [4] |
| Appearance | Assumed to be a liquid, similar to its isomers which are yellow liquids. | [2] |
| Odor | Odorless | [2] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [3] |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to ensure safety when handling this compound.
| PPE Type | Specifications |
| Eye and Face | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn in situations with a high risk of splashing. |
| Hand | Wear appropriate chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally recommended, but compatibility should be confirmed. Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body | A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of a significant spill risk, impervious clothing or a chemical-resistant suit should be worn to prevent skin exposure.[1][4] |
| Respiratory | Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[1][2] However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
| Foot | Closed-toe shoes are required in a laboratory setting. For situations with a higher risk of spills, chemical-resistant boots should be worn. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Remove all potential ignition sources from the work area, as the substance is a combustible liquid.[1][3]
-
-
Handling:
-
Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1][3]
-
Place the absorbed material into a suitable, closed container for disposal.[1][3]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
-
Chemical Waste: this compound and any solutions containing it should be disposed of as hazardous waste.[2] Do not pour down the drain.[1] Dispose of contents and the container to an approved waste disposal plant.[1][3]
-
Contaminated Materials: All PPE and materials that have come into contact with this compound (e.g., gloves, absorbent materials) should be considered hazardous and disposed of accordingly in a sealed container.[2][4]
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
